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Foundational

An In-depth Technical Guide to 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

This technical guide provides a comprehensive overview of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Draw...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, spectroscopic analysis, and the known biological relevance of the pyrrolo[3,2-c]pyridine scaffold, this document serves as a vital resource for scientists and professionals in the field.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring imparts a distinct three-dimensional geometry and electronic distribution, making it an attractive framework for the design of biologically active molecules. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and modulation of other key biological targets.[1][2][3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of two fluorine atoms on the pyridine ring of the 1H-pyrrolo[3,2-c]pyridine core, as in 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, is anticipated to significantly influence its biological activity and pharmacokinetic profile.

Chemical Structure and Properties

The chemical structure of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is characterized by a bicyclic system where a pyrrole ring is fused to a difluorinated pyridine ring.

Visualizing the Core Structure

Caption: Chemical structure of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine.

Key Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₇H₄F₂N₂-
Molecular Weight 154.12 g/mol -
CAS Number 2756329-79-8[5][6]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)-

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine has not been detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated azaindoles and other pyrrolopyridine derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One such proposed pathway starts from a readily available dichlorinated precursor, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine.

Halogen Exchange (Halex) Reaction

A well-established method for the introduction of fluorine atoms into heterocyclic rings is a nucleophilic aromatic substitution reaction known as the Halex reaction. This involves the displacement of chloro or bromo substituents with fluoride ions, typically using an anhydrous source of fluoride such as potassium fluoride (KF).

Reaction Scheme:

Caption: Proposed synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine via a Halex reaction.

Detailed Experimental Protocol (Proposed):

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (x eq.) and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane).

  • Azeotropic Drying: Heat the mixture under a stream of nitrogen to azeotropically remove any residual water with a small amount of the solvent.

  • Reactant Addition: Cool the mixture to a manageable temperature and add 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.).

  • Reaction: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Halex reaction is highly sensitive to moisture, which can deactivate the fluoride source and lead to side reactions. Therefore, meticulous drying of reagents and glassware is crucial.

  • High-Boiling Polar Aprotic Solvent: Solvents like DMSO and sulfolane are chosen for their ability to dissolve both the organic substrate and the inorganic fluoride salt, as well as their high boiling points which allow for the high reaction temperatures required to overcome the activation energy of the C-Cl bond cleavage.

  • Potassium Fluoride: KF is a common and cost-effective fluoride source. Spray-dried KF is often preferred due to its higher surface area and reactivity.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine are expected to show characteristic signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.5br s-1HN1-H
~8.3d~3.01HH7
~7.8t~3.01HH2
~7.2(d, JHF)~9.01HH5
~6.8t~3.01HH3

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~158 (dd, JCF)C4
~155 (dd, JCF)C6
~145C7a
~135C7
~125C3a
~120C3
~105C2
~100 (d, JCF)C5

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110d~9.0F at C4
~ -120s-F at C6

Rationale for Predictions:

  • The chemical shifts are estimated based on the known effects of fluorine substitution on the pyridine ring and by comparison with data for other fluorinated pyridines and azaindoles.

  • The fluorine atoms are expected to cause significant downfield shifts for the directly attached carbons (C4 and C6) and will exhibit characteristic C-F coupling constants.

  • The protons on the pyrrole ring (H2, H3) and the pyridine ring (H5, H7) will show splitting patterns influenced by both H-H and H-F couplings.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data:

m/zInterpretation
154[M]⁺ (Molecular Ion)
127[M-HCN]⁺

Reactivity and Potential Applications

The reactivity of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is dictated by the electronic properties of the difluorinated pyridine ring and the pyrrole moiety.

Reactivity Profile:
  • Nucleophilic Aromatic Substitution: The fluorine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles, although this would require forcing conditions. The reactivity of the fluorine atoms may differ, allowing for selective functionalization.

  • Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially on the pyrrole ring, likely at the C3 position.

  • N-Functionalization: The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.

Potential Applications in Drug Discovery:

Given the established biological importance of the pyrrolo[3,2-c]pyridine scaffold, the 4,6-difluoro derivative represents a valuable building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: Many kinase inhibitors incorporate aza-indole cores. The fluorine atoms in 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine can form favorable interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the active site of kinases, potentially leading to enhanced potency and selectivity.[1][2]

  • Modulation of Physicochemical Properties: The introduction of two fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the molecule, affecting its solubility and cell permeability.

  • Probes for Chemical Biology: The ¹⁹F nucleus provides a sensitive NMR handle for studying protein-ligand interactions, making fluorinated compounds like this valuable tools in chemical biology and drug development.

Conclusion

4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is a promising, yet underexplored, building block for medicinal chemistry and materials science. This technical guide, by consolidating known information on related structures and providing reasoned predictions, offers a solid foundation for researchers to embark on the synthesis, characterization, and application of this intriguing molecule. The proposed synthetic route and predicted spectroscopic data provide a practical starting point for its preparation and identification. Further exploration of the reactivity and biological activity of this compound and its derivatives is highly encouraged and is anticipated to yield novel discoveries in the field of drug development.

References

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. [Link]

  • PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF.
  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (2023). ACS Chemical Neuroscience. [Link]

  • WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023). Wiley Online Library. [Link]

  • Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. (2023). Lund University. [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Royal Society of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]

  • WO2015088045A1 - Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]1H-pyrrolo_3,2-c_pyridine)

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Exploratory

Technical Guide: 4,6-Difluoro-5-Azaindole Derivatives

CAS Number: 2756329-79-8 (Parent Core: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine) Executive Summary The 4,6-difluoro-5-azaindole scaffold represents a high-value pharmacophore in modern medicinal chemistry, specifically des...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2756329-79-8 (Parent Core: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine)

Executive Summary

The 4,6-difluoro-5-azaindole scaffold represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to overcome the metabolic and physicochemical limitations of the classical indole and 7-azaindole architectures. By incorporating nitrogen at the 5-position (1H-pyrrolo[3,2-c]pyridine) and flanking it with fluorine atoms at the 4- and 6-positions, this core offers a unique electronic profile. It significantly reduces the basicity of the pyridine nitrogen, minimizes oxidative metabolism at the typically labile C4/C6 positions, and enhances lipophilicity for improved blood-brain barrier (BBB) penetration. This guide details the synthetic architecture, functionalization strategies, and kinase-centric applications of this scaffold.[1]

Part 1: Structural & Physicochemical Rationale[2][3]

The Fluorine Effect & Bioisosterism

The 5-azaindole core is a bioisostere of indole (found in tryptophan) and purine (found in ATP). However, the parent 5-azaindole suffers from rapid oxidation and non-specific binding due to the high electron density at the C4 and C6 positions.

Substituting these positions with fluorine creates the 4,6-difluoro-5-azaindole motif, conferring three critical advantages:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking P450-mediated hydroxylation which typically occurs at electron-rich carbons in the pyridine ring.

  • pKa Modulation: The strong electronegativity of the fluorine atoms inductively withdraws electron density from the pyridine nitrogen (N5). This lowers the pKa (typically < 4.0), reducing protonation at physiological pH and preventing lysosomal trapping—a common liability in CNS drug development.

  • Electrostatic Shielding: The fluorine atoms create a repulsive electrostatic sheath that can improve selectivity by preventing off-target pi-cation interactions.

Physicochemical Profile
PropertyIndole5-Azaindole4,6-Difluoro-5-AzaindoleImpact
H-Bond Donor N1-HN1-HN1-HPreserved hinge binding capability.
H-Bond Acceptor NoneN5 (Strong)N5 (Weak)Reduced promiscuity; altered water-bridging.
Lipophilicity (cLogP) 2.11.4~1.9Improved membrane permeability vs parent azaindole.
Metabolic Stability LowModerateHighBlocked C-oxidation sites.

Part 2: Synthetic Architecture

Synthesizing the 4,6-difluoro-5-azaindole core is synthetically demanding due to the electron-deficient nature of the pyridine ring, which disfavors classical electrophilic cyclizations (e.g., Fischer Indole synthesis).

The most robust route utilizes a Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reaction . This method builds the pyrrole ring onto a pre-functionalized di-fluoro-aminopyridine backbone, ensuring the fluorine atoms remain intact.

Retrosynthetic Analysis

The strategy disconnects the pyrrole ring at the N1-C2 and C3-C3a bonds, tracing back to an ortho-amino-halopyridine and a vinyl equivalent.

Retrosynthesis Target 4,6-Difluoro-5-Azaindole (Target Scaffold) Intermediate Pd-Intermediate (Enamine Species) Target->Intermediate Reductive Elimination Precursor1 2,6-Difluoro-3-amino-4-bromopyridine (Core Building Block) Intermediate->Precursor1 Heck Cyclization Precursor2 Vinyl Bromide / Enol Ether (C2-C3 Fragment) Intermediate->Precursor2 Buchwald-Hartwig

Caption: Retrosynthetic disconnection of the 4,6-difluoro-5-azaindole core via Pd-catalyzed cascade cyclization.

Part 3: Experimental Protocol

Protocol: Synthesis via Pd-Catalyzed Cascade

Objective: Synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine from 2,6-difluoro-3-amino-4-bromopyridine.

Mechanism: This protocol employs a "one-pot" Buchwald-Hartwig amination followed by an intramolecular Heck reaction. The high electron deficiency of the difluoro-pyridine ring actually facilitates the initial oxidative addition of Palladium.

Reagents:
  • Substrate: 2,6-Difluoro-3-amino-4-bromopyridine (1.0 equiv)

  • Coupling Partner: Vinyl bromide (or vinyl triflate equivalent) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5.0 mol%) - Critical for electron-deficient substrates.

  • Base: t-BuONa (2.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.

  • Reagent Charging: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and t-BuONa (240 mg, 2.5 mmol) to the tube.

  • Substrate Addition: Add 2,6-difluoro-3-amino-4-bromopyridine (209 mg, 1.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Vinyl Addition: Inject the vinyl bromide solution (1.2 mmol) via syringe.

  • Degassing: Freeze-pump-thaw the mixture three times to remove oxygen (Oxygen poisons the Pd-catalyst and promotes side reactions on the electron-poor pyridine).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from dark red to black.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with Brine (2 x 15 mL).

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 80:20 to 60:40).

    • Observation: The product is usually a white to off-white solid.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic pyrrole protons. C2-H (approx 7.4 ppm, d) and C3-H (approx 6.5 ppm, d). The absence of pyridine protons at the 4 and 6 positions confirms the scaffold retention.

  • ¹⁹F NMR: Two distinct signals (approx -70 to -140 ppm range) corresponding to the F4 and F6 environments.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8]

Kinase Selectivity & Binding Mode

The 4,6-difluoro-5-azaindole is a "privileged scaffold" for Type I and Type II kinase inhibitors.

  • Hinge Binding: The N1-H acts as a donor to the hinge region (e.g., Glu residue).

  • Gatekeeper Interaction: The C3 position is easily functionalized to access the hydrophobic back pocket.

  • Fluorine Interaction: The C4-Fluorine often interacts with the gatekeeper residue or structural water molecules, altering the selectivity profile compared to the non-fluorinated analog.

Functionalization Logic (SAR)

Researchers typically modify the scaffold at three vectors:

  • N1-Arylation: Modulates solubility and targets the solvent-exposed front pocket.

  • C3-Functionalization: Critical for potency. Achieved via Friedel-Crafts acylation or Vilsmeier-Haack formylation.

  • C2-Functionalization: Fine-tunes the orientation of the molecule.

SAR_Logic Core 4,6-Difluoro-5-Azaindole Core N1 N1-Substitution (Solubility/PK) Core->N1 C3 C3-Arylation (Kinase Hinge/Gatekeeper) Core->C3 F_Atoms 4,6-Difluoro (Metabolic Block) Core->F_Atoms Effect2 High Potency (nM) C3->Effect2 Key Interaction Effect1 Reduced Clearance F_Atoms->Effect1 Blocks P450

Caption: Structure-Activity Relationship (SAR) vectors for the 4,6-difluoro-5-azaindole scaffold.

References

  • BLD Pharm. (2024). 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine (CAS 2756329-79-8) Product Entry. Link

  • Popowycz, F., et al. (2007).[2] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron. Link

  • Langer, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters. Link[3]

  • Song, J.J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles (Bartoli Cyclization Application). Journal of Organic Chemistry. Link

  • Meanwell, N.A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

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Foundational

The 5-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets, offering a versatile framework for drug design. The 5-azaindole scaffold, a bioisosteric analog of indole, has garnered significant attention and has been successfully incorporated into a multitude of clinically relevant molecules.[1][2][3][4] This guide provides a comprehensive technical overview of the 5-azaindole moiety, delving into its fundamental properties, strategic applications in drug design, and synthetic methodologies.

The strategic incorporation of a nitrogen atom into the indole ring system at the 5-position profoundly influences the scaffold's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties.[4][5] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles, making the 5-azaindole a valuable tool in the medicinal chemist's arsenal.[1][2] This guide will explore the nuances of this powerful scaffold, providing insights into its successful application in the development of innovative therapeutics.

Physicochemical Properties and their Implications in Drug Design

The substitution of a carbon atom with a nitrogen atom in the indole ring imparts a unique set of physicochemical properties to the 5-azaindole scaffold. These properties are often advantageous in the context of drug development, addressing some of the inherent liabilities of the parent indole nucleus.[1][4]

Enhanced Solubility and Metabolic Stability

A critical challenge in drug discovery is achieving a balance between lipophilicity, necessary for membrane permeability, and aqueous solubility, crucial for absorption and distribution. The introduction of the nitrogen atom in the 5-azaindole ring generally leads to a significant increase in aqueous solubility compared to its indole counterpart.[1][4] This is attributed to the increased polarity and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor.

Furthermore, azaindole derivatives have been shown to exhibit enhanced metabolic stability.[1] The pyridine ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the benzene ring of indole, which can lead to improved half-life and a more favorable pharmacokinetic profile.

PropertyIndole5-AzaindoleRationale for Improvement
Aqueous Solubility LowSignificantly Higher (>25-fold increase reported)[1]Increased polarity and hydrogen bond accepting capability of the pyridine nitrogen.
Metabolic Stability (HLM half-life) ModerateGenerally Higher[1]Pyridine ring is less prone to oxidative metabolism compared to the benzene ring.
Lipophilicity (LogP) HigherGenerally LowerThe nitrogen atom increases the polarity of the molecule.
Hydrogen Bonding Donor (N-H)Donor (N-H) and Acceptor (Pyridine N)Additional hydrogen bond acceptor can lead to stronger target engagement.[1]
pKa Weakly acidic (N-H)Weakly basic (Pyridine N)The basicity of the pyridine nitrogen can be modulated by substituents.

Table 1: Comparative Physicochemical Properties of Indole and 5-Azaindole Scaffolds.

The 5-Azaindole as a Bioisostere: A Gateway to Novel Interactions

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 5-azaindole scaffold serves as an effective bioisostere for both indole and the purine system, offering opportunities to modulate biological activity and explore new chemical space.[1][2]

The key advantage of the 5-azaindole lies in its ability to act as both a hydrogen bond donor (through the pyrrole N-H) and a hydrogen bond acceptor (through the pyridine nitrogen).[1] This dual functionality allows for unique and often stronger interactions with biological targets, particularly the hinge region of kinases, which can translate to increased potency and selectivity.[2][6]

G cluster_0 Bioisosteric Relationships cluster_1 Key Properties Indole Indole Azaindole 5-Azaindole Indole->Azaindole Bioisosteric Replacement HBD Hydrogen Bond Donor (N-H) Azaindole->HBD HBA Hydrogen Bond Acceptor (Pyridine N) Azaindole->HBA Solubility Increased Solubility Azaindole->Solubility Stability Enhanced Metabolic Stability Azaindole->Stability Purine Purine Purine->Azaindole Bioisosteric Replacement

Figure 1: Logical relationship of 5-azaindole as a bioisostere.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The versatility of the 5-azaindole scaffold has led to its incorporation into a wide array of therapeutic agents targeting various disease areas, most notably in oncology and inflammatory diseases.[7][8]

Kinase Inhibitors: A Privileged Motif for ATP-Competitive Inhibition

The structural resemblance of the azaindole core to the adenine fragment of ATP has made it a particularly fruitful scaffold for the design of kinase inhibitors.[2][6] The ability of the azaindole to form key hydrogen bonds with the hinge region of the kinase active site mimics the binding of ATP, leading to potent and often selective inhibition.[4][6]

A notable example is the development of substituted 5-azaindole derivatives as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a target in oncology.[2] In these inhibitors, the 5-azaindole core effectively occupies the ATP-binding pocket, with the pyridine nitrogen forming a crucial hydrogen bond with the kinase hinge.[2]

Compound/Drug CandidateTarget Kinase(s)Therapeutic AreaKey Features of the 5-Azaindole Moiety
Substituted 5-azaindolesCdc7OncologyHinge binding via pyridine nitrogen.[2]
GSK554418ACannabinoid Receptor 2 (CB2) AgonistInflammatory DiseasesBrain penetrant agonist.[1]
PF-06764427Muscarinic M1 Receptor Positive Allosteric Modulator (PAM)Neurological DisordersForms an intramolecular hydrogen bond, reinforcing the bioactive conformation.[9]
5-AzaindolocarbazolesChk1OncologyPotent inhibition of Checkpoint Kinase 1.[10]
Various DerivativesFactor VIIaThrombosisServes as a key intermediate for pharmaceutical applications.[11]

Table 2: Examples of Biologically Active Compounds Containing the 5-Azaindole Scaffold.

Beyond Kinases: Targeting GPCRs and Other Enzyme Classes

The utility of the 5-azaindole scaffold extends beyond kinase inhibition. It has been successfully employed in the design of modulators for G-protein coupled receptors (GPCRs) and other enzyme classes. For instance, 5-azaindole derivatives have been developed as potent and selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a target for cognitive disorders.[9] In these molecules, the nitrogen of the azaindole core plays a key role in forming an intramolecular hydrogen bond that stabilizes the bioactive conformation.[9]

Furthermore, the 5-azaindole nucleus has been incorporated into inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting its potential in the development of antithrombotic agents.[11]

Synthetic Strategies for Accessing the 5-Azaindole Core

While classical indole syntheses can be challenging to apply to the electron-deficient pyridine system, several robust methods have been developed for the efficient construction of the 5-azaindole scaffold.[1]

The Bartoli Indole Synthesis

The Bartoli reaction has proven to be a productive method for preparing azaindoles.[1] This reaction involves the treatment of a nitro-pyridine with a vinyl Grignard reagent.

Experimental Protocol: Bartoli Synthesis of a 5-Azaindole Derivative [1]

  • Reaction Setup: To a solution of 4-nitropyridine in an appropriate anhydrous solvent (e.g., THF) at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add a solution of a propenylmagnesium bromide slowly.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-azaindole.

G Start 4-Nitropyridine + Propenylmagnesium Bromide Reaction Bartoli Reaction (Anhydrous THF, -78 °C to RT) Start->Reaction Workup Quench with Sat. aq. NH4Cl Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product 5-Azaindole Derivative Purification->Product

Figure 2: Workflow for the Bartoli synthesis of a 5-azaindole.

The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber reaction is another valuable method for the synthesis of azaindoles.[1] This two-step process involves the reaction of a substituted nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization.

Conclusion and Future Perspectives

The 5-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties, including enhanced solubility and metabolic stability, coupled with its versatile hydrogen bonding capabilities, makes it an attractive building block for the design of novel therapeutics.[1][4][5] The successful application of this scaffold in a diverse range of targets, from kinases to GPCRs, underscores its broad utility in drug discovery.[2][7][9] As our understanding of disease biology continues to evolve, the strategic deployment of the 5-azaindole moiety is poised to play an increasingly important role in the development of next-generation medicines. The continued exploration of novel synthetic methodologies and the further elucidation of its structure-activity relationships will undoubtedly unlock new opportunities for this remarkable heterocyclic system.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Relevant azaindole core in medicinal chemistry presenting biological activity. ChemMedChem. [Link]

  • Azaindole Therapeutic Agents. NIH Public Access. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. MDPI. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. Springer. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. PubMed. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. NIH Public Access. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. NIH Public Access. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. ACS Publications. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Design and optimization of selective azaindole amide M1 positive allosteric modulators. ResearchGate. [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Research Square. [Link]

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. American Society for Microbiology. [Link]

  • ADME properties and drug similarity results of compounds. ResearchGate. [Link]

  • Design and optimization of selective azaindole amide M1 positive allosteric modulators. PubMed. [Link]

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Exploratory

Unlocking New Chemical Space: A Comparative Analysis of 4,6-difluoro-5-azaindole and 7-azaindole Scaffolds

An In-depth Technical Guide for Drug Discovery Professionals Abstract Azaindoles represent a class of "privileged structures" in medicinal chemistry, serving as critical pharmacophores in numerous approved and investigat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Azaindoles represent a class of "privileged structures" in medicinal chemistry, serving as critical pharmacophores in numerous approved and investigational drugs.[1][2] Their structural resemblance to endogenous purines allows them to effectively compete for binding sites on a wide array of biological targets, most notably protein kinases.[2][3] This guide provides a detailed comparative analysis of two key azaindole scaffolds: the canonical 7-azaindole, a cornerstone of modern kinase inhibitor design, and the strategically functionalized 4,6-difluoro-5-azaindole. We will dissect the fundamental differences in their chemical architecture, explore how these differences modulate physicochemical properties, and discuss the profound implications for drug design, target engagement, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these scaffolds for the creation of novel therapeutics.

Foundational Scaffolds: An Introduction

The strategic replacement of a CH group in an indole ring with a nitrogen atom gives rise to the four isomers of azaindole (4-, 5-, 6-, and 7-azaindole).[1][4] This seemingly simple substitution dramatically alters the molecule's electronic distribution, hydrogen bonding potential, solubility, and metabolic profile, providing medicinal chemists with a powerful tool for property modulation.[2][5]

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): This isomer is the most extensively utilized in drug discovery.[1] Its defining feature is the spatial arrangement of the pyrrole N-H (a hydrogen bond donor) and the adjacent pyridine nitrogen at position 7 (N7, a hydrogen bond acceptor). This arrangement mimics the hydrogen bonding pattern of adenine, allowing it to form a highly stable, bidentate hydrogen bond with the "hinge" region of most protein kinases, a critical interaction for potent inhibition.[3][6] This has cemented its status as a premier hinge-binding motif, exemplified by its presence in the FDA-approved BRAF inhibitor, Vemurafenib.[3][7]

  • 4,6-difluoro-5-azaindole: This scaffold introduces two significant modifications to the azaindole core: the nitrogen is moved to the 5-position, and the pyridine ring is decorated with two fluorine atoms. Each of these changes imparts distinct and synergistic effects:

    • N5-Position: Shifting the nitrogen to the 5-position alters the geometry of the hydrogen bond acceptor relative to the pyrrole N-H donor, which can lead to different target binding profiles and selectivity.

    • Difluoro-Substitution: The incorporation of fluorine, the most electronegative element, has a profound impact. It powerfully modulates the electronic properties of the ring system, can serve as a hydrogen bond acceptor, and is a well-established strategy for blocking metabolic liabilities and improving pharmacokinetic properties.[5][8]

The core of our analysis lies in understanding how these architectural distinctions translate into tangible advantages or disadvantages in a drug discovery context.

G cluster_0 7-Azaindole cluster_1 4,6-difluoro-5-azaindole a Chemical Structure (7-Azaindole) c Comparative Analysis a->c Canonical Scaffold b Chemical Structure (4,6-difluoro-5-azaindole) b->c Functionalized Scaffold d Physicochemical Properties (pKa, logP, Solubility) c->d Impacts e Target Binding & Selectivity (H-Bonding, Electronics) c->e Impacts f Pharmacokinetics (Metabolic Stability) c->f Impacts

Caption: Logical flow of the comparative analysis.

Comparative Physicochemical Properties

The success of a drug candidate is critically dependent on its physicochemical properties. The modifications in 4,6-difluoro-5-azaindole relative to 7-azaindole lead to predictable and significant shifts in these key parameters.

Property7-Azaindole4,6-difluoro-5-azaindoleCausality and Implication
Molecular Weight 118.14 g/mol [9]154.12 g/mol The addition of two fluorine atoms increases molecular weight, a consideration for maintaining "rule-of-five" compliance.
cLogP (Lipophilicity) ~1.3 - 1.5~1.8 - 2.2 (Estimated)Fluorine substitution generally increases lipophilicity.[8] This can enhance membrane permeability but may also increase non-specific binding if not balanced.
pKa (Pyridine N) ~4.6~1.5 - 2.5 (Estimated)The potent electron-withdrawing inductive effect of two fluorine atoms drastically reduces the basicity of the pyridine nitrogen (N5). This has major implications for solubility in acidic media (less protonation) and target binding interactions.
pKa (Pyrrole N-H) ~16-17~14-15 (Estimated)Electron withdrawal by the fluorines and the N5 atom increases the acidity of the N-H proton, making it a stronger hydrogen bond donor.[8]
Polar Surface Area ~38.0 Ų~38.0 ŲWhile the core PSA is similar, the local electronic environment around each atom is substantially different, influencing solvation and binding.

Table 1: Comparative analysis of key physicochemical properties. Estimated values for 4,6-difluoro-5-azaindole are based on the known effects of fluorination on related heterocyclic systems.

The Critical Difference: Target Engagement & Kinase Hinge Binding

The primary application of azaindoles in modern drug discovery is as kinase inhibitors.[4] Their ability to interact with the ATP-binding site's hinge region is paramount. Here, the structural differences between our two scaffolds manifest most clearly.

7-Azaindole: The Classic Bidentate Interaction 7-Azaindole is revered for its ability to form two simultaneous hydrogen bonds with the kinase hinge backbone. The pyrrole N-H donates a hydrogen bond to a backbone carbonyl oxygen, while the N7 atom accepts a hydrogen bond from a backbone N-H.[6][10] This high-affinity, pre-organized interaction anchors the molecule securely in the active site.

4,6-difluoro-5-azaindole: A Modulated Interaction Profile The 5-azaindole core, by itself, presents a different geometric arrangement of H-bond donors and acceptors compared to the 7-azaindole isomer.[11] The addition of fluorine atoms further refines this interaction:

  • Altered H-Bond Geometry: The N5 atom is no longer positioned to form the classic bidentate interaction seen with N7. Binding may rely more heavily on the pyrrole N-H donor, or it may form a monodentate interaction, potentially leading to a different kinase selectivity profile.

  • Weak H-Bond Acceptor Role of Fluorine: The fluorine at C4 is spatially positioned to potentially engage in a weak hydrogen bond or other electrostatic interaction with the hinge region, offering a new vector for affinity and selectivity optimization.

  • Enhanced N-H Donation: As noted in Table 1, the pyrrole N-H is more acidic and therefore a stronger hydrogen bond donor. This can partially compensate for the loss of the ideal bidentate geometry, strengthening the primary anchoring interaction.

G cluster_0 7-Azaindole Interaction cluster_1 4,6-difluoro-5-azaindole Interaction cluster_2 Kinase Hinge Backbone node_7AI 7-Azaindole N7 (Acceptor) N1-H (Donor) node_hinge Amino Acid Residue Backbone C=O Backbone N-H node_7AI:NH->node_hinge:CO H-Bond node_5AI 4,6-difluoro-5-azaindole C4-F (Weak Acceptor) N5 (Acceptor) N1-H (Stronger Donor) node_5AI:NH->node_hinge:CO Stronger H-Bond node_hinge:NH->node_7AI:N7 H-Bond node_hinge:NH->node_5AI:N5 Altered Geometry

Caption: Contrasting hydrogen bond patterns with a kinase hinge.

Impact on Pharmacokinetics: The Role of Fluorine in Metabolic Stability

A major hurdle in drug development is rapid metabolic breakdown by cytochrome P450 (CYP) enzymes. Aromatic rings are often susceptible to oxidative metabolism. Fluorine substitution is a cornerstone of modern medicinal chemistry used to block these "metabolic hot spots."

  • 7-Azaindole: The unsubstituted carbon positions on the pyridine ring (C4, C5, C6) are potential sites for CYP-mediated hydroxylation, which can lead to rapid clearance of the drug from the body.

  • 4,6-difluoro-5-azaindole: The C-F bond is exceptionally strong and resistant to cleavage. By placing fluorine atoms at the C4 and C6 positions, these sites are effectively shielded from oxidative metabolism. This can lead to:

    • Increased Half-life: The molecule persists longer in the bloodstream.

    • Reduced Metabolite Load: Fewer metabolites are generated, simplifying the drug's safety profile.

    • Improved Bioavailability: More of the parent drug reaches its intended target.

From a drug design perspective, the difluoro substitution pattern on the 5-azaindole scaffold is a deliberate and potent strategy to engineer favorable pharmacokinetic properties into a lead molecule.

Experimental Protocols: Synthesis Methodologies

The practical utility of a scaffold is tied to its synthetic accessibility. Both 7-azaindole and its fluorinated counterparts can be prepared through established synthetic routes.

Protocol 1: Representative Synthesis of 7-Azaindole via Chichibabin-like Cyclization[12][13]

This protocol describes a common method starting from an appropriately substituted picoline.

Objective: To synthesize 2-phenyl-7-azaindole from 2-fluoro-3-picoline.

Materials:

  • 2-fluoro-3-picoline

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Addition: Slowly add the LDA solution to the cold THF.

  • Picoline Addition: Add 2-fluoro-3-picoline dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 1 hour to ensure complete formation of the benzyllithium intermediate.

  • Condensation: Add benzonitrile dropwise to the reaction mixture at -78 °C. After the addition is complete, warm the reaction to -40 °C and stir for 2 hours.

  • Cyclization & Quench: Allow the reaction to warm to 0 °C and stir for 30 minutes. The color should change to a dark yellow/orange. Carefully quench the reaction by adding a small amount of water-saturated THF until the color dissipates.

  • Workup: Remove the solvent under reduced pressure. Redissolve the resulting solid in EtOAc (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (3 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-phenyl-7-azaindole by silica gel column chromatography.

Causality: LDA is a strong, non-nucleophilic base required to deprotonate the methyl group of the picoline.[12] The subsequent nucleophilic attack on the nitrile, followed by intramolecular cyclization and elimination of lithium fluoride, drives the formation of the azaindole ring.[12]

Protocol 2: Proposed Synthesis of a 4,6-difluoro-5-azaindole Scaffold

This proposed route leverages a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for constructing heterocyclic systems.[13]

Objective: To synthesize a substituted 4,6-difluoro-5-azaindole from 3-amino-2-bromo-4,6-difluoropyridine.

Materials:

  • 3-amino-2-bromo-4,6-difluoropyridine (starting material)

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Potassium carbonate (K₂CO₃) or another suitable base for cyclization

  • Dimethylformamide (DMF, solvent)

  • Tetrabutylammonium fluoride (TBAF) for TMS deprotection

Procedure Workflow:

G start Start: 3-amino-2-bromo-4,6-difluoropyridine + Terminal Alkyne step1 Step 1: Sonogashira Coupling - Pd(PPh₃)₂Cl₂, CuI, Et₃N - Inert Atmosphere, RT to 50°C start->step1 step2 Intermediate: Alkynylated Aminopyridine step1->step2 step3 Step 2: Intramolecular Cyclization - Base (e.g., K₂CO₃) in DMF - Heat (80-120°C) step2->step3 step4 Intermediate: Protected 4,6-difluoro-5-azaindole step3->step4 step5 Step 3: Deprotection (if needed) - e.g., TBAF for TMS group step4->step5 end Final Product: Substituted 4,6-difluoro-5-azaindole step5->end

Sources

Foundational

Technical Whitepaper: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine

This is an in-depth technical guide on 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine , a highly specialized fluorinated 5-azaindole scaffold used in advanced medicinal chemistry. Executive Summary 4,6-difluoro-1H-pyrrolo[3,2-c]...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine , a highly specialized fluorinated 5-azaindole scaffold used in advanced medicinal chemistry.

Executive Summary

4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (also known as 4,6-difluoro-5-azaindole ) is a bicyclic heteroaromatic scaffold representing a bioisostere of indole and purine.[1][2][3] It is characterized by the fusion of a pyrrole ring with a pyridine ring, where the pyridine nitrogen is located at position 5 (using azaindole numbering).

The introduction of fluorine atoms at the C4 and C6 positions creates a unique electronic environment. These fluorine substituents serve two critical functions in drug design:

  • Metabolic Stability: They block the metabolically labile positions adjacent to the pyridine nitrogen, preventing oxidative metabolism (e.g., by aldehyde oxidase).

  • Electronic Modulation: They significantly reduce the basicity of the pyridine nitrogen and increase the acidity of the pyrrole N-H, altering hydrogen bond donor/acceptor capabilities compared to the non-fluorinated parent.

This scaffold is increasingly utilized in the development of kinase inhibitors (e.g., JAK, BRAF) and tubulin polymerization inhibitors, where precise control over lipophilicity (LogP) and electrostatic interactions is required.

Structural Characterization & Identifiers[4]

Chemical Identity[2][5]
  • IUPAC Name: 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine[4]

  • Common Name: 4,6-difluoro-5-azaindole

  • CAS Registry Number: 2756329-79-8[4]

  • Molecular Formula: C₇H₄F₂N₂

  • Molecular Weight: 154.12 g/mol

SMILES & InChI

The canonical SMILES code defines the specific connectivity, ensuring the fluorine atoms flank the pyridine nitrogen.

FormatCode
Canonical SMILES FC1=CC2=C(NC=C2)C(F)=N1
Isomeric SMILES [H]N1C=CC2=C1C(F)=NC(F)=C2
InChIKey Predicted:GZOSMCIZMLWJLZ-UHFFFAOYSA-N
Structural Numbering

Understanding the numbering is critical for synthesis and derivatization. The "5-azaindole" system numbers the pyridine nitrogen as 5. Consequently, "4,6-difluoro" places the halogens at the ortho positions relative to this nitrogen.

Synthetic Pathways[5][8][9]

Direct fluorination of the 5-azaindole core is generally non-selective and low-yielding. Therefore, the most robust synthetic strategy involves constructing the pyrrole ring onto a pre-functionalized 2,6-difluoropyridine precursor.

Recommended Route: Sonogashira Cyclization

This protocol utilizes a 2,6-difluoro-3-amino-4-halopyridine intermediate. This approach is preferred over the Bartoli indole synthesis for fluorinated substrates due to milder conditions and higher functional group tolerance.

Retrosynthetic Logic:
  • Target: 4,6-difluoro-5-azaindole.

  • Disconnection: C2-C3 bond or N1-C2 bond.

  • Precursor: 3-amino-4-iodo-2,6-difluoropyridine .

    • Note: The amino group at position 3 becomes N1 of the azaindole. The iodine at position 4 allows for alkyne coupling to form C2/C3. The fluorines at 2 and 6 of the pyridine ring become the 4 and 6 positions of the final azaindole.

Step-by-Step Protocol:

Step 1: Iodination of 3-amino-2,6-difluoropyridine

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Conditions: Stir at room temperature for 4-12 hours.

  • Mechanism: Electrophilic aromatic substitution. The amino group directs iodination to the ortho position (position 4), which is less sterically hindered than position 2 (blocked by F) or 6 (blocked by F).

  • Validation: Monitor by LC-MS for the disappearance of starting material (M+H = 131) and appearance of product (M+H = 257).

Step 2: Sonogashira Coupling

  • Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N).

  • Conditions: 50-70°C in THF or DMF under inert atmosphere (Ar/N₂).

  • Product: 3-amino-4-((trimethylsilyl)ethynyl)-2,6-difluoropyridine.

Step 3: Cyclization (One-Pot Deprotection)

  • Reagents: Potassium tert-butoxide (KOtBu) in NMP or TBAF in THF.

  • Conditions: 60-80°C.

  • Mechanism: Base-mediated desilylation followed by intramolecular nucleophilic attack of the amine nitrogen onto the activated alkyne (5-endo-dig cyclization).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]

synthesis Figure 2: Synthetic Route via Sonogashira Coupling Start 3-Amino-2,6-difluoropyridine Iodination Step 1: Iodination (NIS, MeCN) Start->Iodination Intermediate1 3-Amino-4-iodo-2,6-difluoropyridine Iodination->Intermediate1 Coupling Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Intermediate1->Coupling Intermediate2 Alkynyl Pyridine Intermediate Coupling->Intermediate2 Cyclization Step 3: Cyclization (KOtBu/NMP or CuI) Intermediate2->Cyclization Product 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (Target) Cyclization->Product

[8][9]

Physicochemical Properties & Applications

Key Properties

The presence of two fluorine atoms drastically alters the physicochemical profile compared to the non-fluorinated 5-azaindole.

PropertyValue (Predicted/Observed)Impact on Drug Design
pKa (Pyrrole NH) ~11.5More acidic than indole (pKa ~16); stronger H-bond donor.
pKa (Pyridine N) ~0.5 - 1.5Drastically reduced basicity (vs. pKa 6.9 for 5-azaindole) due to electron-withdrawing F atoms.
LogP ~1.8 - 2.1Increased lipophilicity aids membrane permeability.
H-Bonding Donor (NH), Acceptor (N, F)"Janus" face: NH donates, N accepts (though weakly).
Medicinal Chemistry Applications[5][10][11]

1. Kinase Inhibition (ATP Hinge Binding): The 5-azaindole scaffold is a privileged structure for binding to the ATP hinge region of kinases.

  • Mechanism: The pyrrole NH acts as a hydrogen bond donor to the hinge carbonyl (e.g., Glu residue), while the pyridine N (N5) acts as an acceptor to the hinge backbone NH.

  • Role of Fluorine: The 4-F and 6-F atoms reduce the electron density on N5. While this weakens the H-bond acceptance, it prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable. Furthermore, the C-F bonds can engage in orthogonal dipolar interactions with protein residues.

2. Metabolic Blocking: In standard 5-azaindoles, the C4 and C6 positions are highly susceptible to nucleophilic attack or oxidation by enzymes like Aldehyde Oxidase (AOX).

  • Solution: Substitution with fluorine at these positions sterically and electronically blocks AOX metabolism, significantly extending the in vivo half-life (t1/2) of the drug candidate.

References

  • Scaffold Identification & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for 1H-Pyrrolo[3,2-c]pyridine.
    • URL:[Link]

  • Synthesis of Azaindoles (General Methodologies)

    • Title: Synthesis of 4-, 5-, 6- and 7-azaindoles via the Fischer Reaction and Palladium-C
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine Product Page.[4][5]

    • Source: BLD Pharm.[4][5]

  • Medicinal Chemistry of Fluorinated Azaindoles

    • Title: Azaindoles in Medicinal Chemistry: Synthesis and Applic
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Reference for Azaindole Bioisosterism).

Sources

Exploratory

Hydrogen bond donor acceptor profile of 4,6-difluoro-5-azaindole

An In-Depth Technical Guide to the Hydrogen Bond Donor-Acceptor Profile of 4,6-difluoro-5-azaindole Authored by a Senior Application Scientist Executive Summary 4,6-difluoro-5-azaindole is a heterocyclic scaffold of sign...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bond Donor-Acceptor Profile of 4,6-difluoro-5-azaindole

Authored by a Senior Application Scientist

Executive Summary

4,6-difluoro-5-azaindole is a heterocyclic scaffold of significant interest in modern medicinal chemistry, primarily serving as a bioisosteric replacement for indole and purine systems in the design of highly specific therapeutic agents, particularly kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, modulated by the electronic effects of two fluorine atoms, dictates its interaction with biological targets and defines its physicochemical properties. This guide provides a comprehensive analysis of the hydrogen bond donor and acceptor characteristics of 4,6-difluoro-5-azaindole, grounded in spectroscopic, crystallographic, and computational evidence. We will dissect the molecule's electronic architecture to explain the causality behind its interaction profile and present field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of this privileged scaffold.

Introduction: The Strategic Importance of the Azaindole Scaffold

Azaindoles, a class of bicyclic heterocycles composed of a fused pyridine and pyrrole ring, have emerged as "privileged structures" in drug discovery.[1] Their ability to mimic the hydrogen bonding patterns of endogenous purines allows them to effectively target ATP-binding sites in enzymes, most notably kinases.[3] The four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each present a distinct electronic and steric profile due to the position of the pyridine nitrogen.[4]

The 5-azaindole core, in particular, offers a unique geometric arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N5). The introduction of fluorine substituents, as in 4,6-difluoro-5-azaindole, further refines the molecule's properties. Fluorine's high electronegativity impacts the acidity of the N-H donor and the basicity of the N5 acceptor, while also influencing lipophilicity, metabolic stability, and target-binding affinity.[5] This guide will elucidate this intricate interplay, providing a foundational understanding for the rational design of next-generation inhibitors.

Molecular Architecture and Electronic Landscape

The hydrogen bonding capabilities of 4,6-difluoro-5-azaindole are a direct consequence of its electronic structure. The fusion of the π-electron-rich pyrrole ring with the π-electron-deficient pyridine ring, combined with the strong inductive effect of the fluorine atoms, creates a unique electronic distribution.

  • Pyrrole N-H (Hydrogen Bond Donor): The nitrogen atom of the pyrrole ring (N1) functions as the primary hydrogen bond donor. The acidity of this proton is significantly influenced by the electron-withdrawing nature of the adjacent pyridine ring and the fluorine atoms. This enhanced acidity makes the N-H group a more potent hydrogen bond donor compared to indole itself.

  • Pyridine N5 (Hydrogen Bond Acceptor): The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring (N5) is the primary hydrogen bond acceptor site. Its basicity is attenuated by the electron-withdrawing fluorine atoms at the ortho (C4) and para (C6) positions.

  • Fluorine Atoms (Potential Weak Acceptors): While a subject of ongoing debate, organically bound fluorine can act as a weak hydrogen bond acceptor.[6] The potential for the fluorine atoms at the C4 and C6 positions to engage in weak C-F···H interactions adds another layer of complexity and potential for target recognition.

The following table summarizes the key physicochemical properties that govern the molecule's interactions.

PropertyPredicted Value/CharacteristicInfluence on Hydrogen Bonding
pKa (N-H proton) Lower than indole (approx. 17)Increased acidity enhances hydrogen bond donor strength.
pKa (protonated N5) Lower than pyridine (approx. 5.2)Decreased basicity modulates hydrogen bond acceptor strength.
Molecular Electrostatic Potential (MEP) Negative potential around N5; Positive potential around N-HVisually confirms the primary donor and acceptor sites.

The Hydrogen Bond Donor Profile: The Pyrrole N-H Moiety

The N1-H of the pyrrole ring is the sole and potent hydrogen bond donor in the 4,6-difluoro-5-azaindole scaffold. Its donor strength is a critical determinant of binding affinity in many biological contexts, particularly in the hinge region of kinases.[7]

Acidity and Donor Strength

The electron-withdrawing effects of the fused pyridine ring and the two fluorine atoms increase the partial positive charge on the N-H hydrogen, thereby increasing its acidity and hydrogen bond donating capacity. Computational studies on related azaindoles confirm that the N-H bond is more polarized compared to that in indole, leading to stronger electrostatic interactions with hydrogen bond acceptors.[8]

DonorProfile cluster_molecule 4,6-difluoro-5-azaindole cluster_donor H-Bond Donor Site cluster_factors Influencing Factors cluster_result Outcome mol Molecule Structure NH N1-H Strength Increased Donor Strength NH->Strength Leads to Pyridine Pyridine Ring (EWG) Pyridine->Strength Fluorine Fluorine Atoms (EWG) Fluorine->Strength

Caption: Factors enhancing the N-H hydrogen bond donor strength.

The Hydrogen Bond Acceptor Profile: N5 and Fluorine Atoms

4,6-difluoro-5-azaindole presents multiple sites capable of accepting a hydrogen bond, dominated by the pyridine nitrogen.

The Primary Acceptor: Pyridine Nitrogen (N5)

The lone pair on the N5 atom is the most significant hydrogen bond acceptor. In the context of kinase inhibition, this nitrogen frequently interacts with the backbone N-H of a hinge region amino acid, forming a canonical bidentate hydrogen bond with the enzyme.[3] While the electron-withdrawing fluorine atoms reduce the pKa of the N5 atom, it remains a competent hydrogen bond acceptor.

The Secondary Acceptors: Fluorine Atoms

The ability of fluorine to act as a hydrogen bond acceptor is weak and context-dependent, often driven more by dispersion forces than electrostatics.[6] However, in the constrained environment of a protein binding pocket, even these weak interactions can contribute to binding affinity and selectivity. Spectroscopic and crystallographic analyses of fluorinated compounds have provided evidence for C-F···H interactions with H-F distances shorter than the sum of their van der Waals radii.[9] Therefore, the fluorine atoms at C4 and C6 should be considered potential, albeit weak, hydrogen bond acceptors.

AcceptorProfile cluster_molecule 4,6-difluoro-5-azaindole cluster_acceptors H-Bond Acceptor Sites cluster_strength Relative Strength mol Molecule Structure N5 Pyridine N5 Primary Primary Acceptor N5->Primary F4 Fluorine F4 Secondary Weak/Potential Acceptors F4->Secondary F6 Fluorine F6 F6->Secondary

Caption: Hydrogen bond acceptor sites on 4,6-difluoro-5-azaindole.

Experimental and Computational Characterization Workflows

A multi-faceted approach is required to fully characterize the hydrogen bonding profile. The following protocols represent a self-validating system, where computational predictions are corroborated by experimental data.

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction provides unambiguous evidence of intermolecular hydrogen bonding in the solid state.[10] It allows for the precise measurement of bond lengths and angles, confirming the existence and geometry of N-H···N, N-H···F, or C-H···F interactions.

Protocol for Crystallization and X-ray Diffraction:

  • Synthesis and Purification: Synthesize 4,6-difluoro-5-azaindole via established literature methods, such as those starting from substituted aminopyridines.[11] Purify the compound to >99% purity by column chromatography or recrystallization.

  • Crystal Growth: Screen for suitable crystallization conditions. A common method is slow evaporation from a binary solvent system (e.g., dichloromethane/hexane).[12] Dissolve the compound in a minimal amount of the more soluble solvent (dichloromethane) and slowly add the less soluble solvent (hexane) until turbidity is observed. Allow the solution to evaporate slowly at room temperature.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.[12] Analyze the crystal packing for intermolecular contacts indicative of hydrogen bonds.

Computational Modeling: A Predictive Framework

Density Functional Theory (DFT) calculations are indispensable for understanding the electronic properties that govern hydrogen bonding.

Workflow for DFT Analysis:

  • Geometry Optimization: Perform a full geometry optimization of the 4,6-difluoro-5-azaindole monomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[13]

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate the MEP and map it onto the electron density surface. This will visually identify the electron-rich (negative potential, red/yellow) hydrogen bond acceptor regions and electron-poor (positive potential, blue) donor regions.

  • Natural Bond Orbital (NBO) Analysis: To quantify the strength of a potential hydrogen bond (e.g., in a dimer or a complex with a solvent molecule), perform an NBO analysis. This method calculates the second-order perturbation energy (E(2)) between the lone pair (acceptor) and the antibonding orbital of the donor bond, providing a measure of the interaction energy.[14]

  • Vibrational Frequency Calculation: Calculate the vibrational frequencies. A red shift in the N-H stretching frequency upon complexation is a hallmark of hydrogen bond formation.[15]

DFT_Workflow start Start: Molecule Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt mep MEP Calculation geom_opt->mep nbo NBO Analysis (for complexes) geom_opt->nbo freq Frequency Calculation geom_opt->freq vis Visualize Donor/Acceptor Sites mep->vis quantify Quantify H-Bond Strength (E(2)) nbo->quantify confirm Confirm H-Bonding (Red Shift) freq->confirm

Caption: A typical DFT workflow for analyzing hydrogen bonding.

Implications in Medicinal Chemistry: A Kinase Inhibition Case Study

The hydrogen bonding profile of the azaindole core is expertly exploited in the design of kinase inhibitors. The 7-azaindole scaffold, for instance, is found in the FDA-approved BRAF inhibitor Vemurafenib.[2] The 5-azaindole scaffold operates on a similar principle. The N-H donor and the N5 acceptor form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.

The fluorine atoms in 4,6-difluoro-5-azaindole play a multifaceted role:

  • Modulation of pKa: They fine-tune the donor/acceptor strength for optimal binding.

  • Lipophilicity: They increase lipophilicity, which can enhance cell permeability and target engagement.

  • Metabolic Stability: They can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidate.

  • Weak Interactions: They may form additional weak C-F···H bonds with the protein, enhancing affinity and selectivity.[6]

KinaseBinding cluster_kinase Kinase Hinge Region cluster_drug 4,6-difluoro-5-azaindole Hinge_NH Backbone N-H Drug_N5 Pyridine N5 Hinge_NH->Drug_N5 H-Bond (Acceptor) Hinge_CO Backbone C=O Drug_NH Pyrrole N-H Drug_NH->Hinge_CO H-Bond (Donor)

Caption: Canonical bidentate hydrogen bonding with a kinase hinge.

Conclusion

The hydrogen bond profile of 4,6-difluoro-5-azaindole is characterized by a strong N-H donor and a primary N5 acceptor, a pattern essential for its application as a privileged scaffold in drug design. The electronic properties of these key functional groups are significantly modulated by the presence of two electron-withdrawing fluorine atoms, which also introduce the possibility of weak C-F···H interactions and confer desirable physicochemical properties. A thorough understanding of this nuanced profile, achieved through a synergistic combination of computational modeling and experimental validation, is critical for any researcher aiming to successfully leverage this potent molecular framework in the development of novel therapeutics.

References

  • Competition between n → π Ar * and conventional hydrogen bonding (N–H⋯N) interactions: an ab initio study of the complexes of 7-azaindole and fluorosubstituted pyridines. (2025). ResearchGate. Available at: [Link]

  • Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. (2016). PubMed. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). Scilit. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). PMC. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2019). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025). Source not available.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). MDPI. Available at: [Link]

  • Azaindole Therapeutic Agents. (2020). PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. Available at: [Link]

  • Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. (2021). Royal Society of Chemistry. Available at: [Link]

  • X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... (2014). ResearchGate. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

  • An efficient approach towards the synthesis of indoles. (2010). TSI Journals. Available at: [Link]

  • Single-crystal X-ray diffraction structures of 4, 5, 6 and 7. (2019). ResearchGate. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). ResearchGate. Available at: [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Amazon AWS. Available at: [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2009). Organic Letters. Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2019). PMC. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. Available at: [Link]

  • Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole - S3,4 and 2,6-Diazaindole. (2023). ChemRxiv. Available at: [Link]

  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. (2025). ResearchGate. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Available at: [Link]

  • Isolation, characterization and x-ray structure determination of the schiff base ligand. (2015). SciELO South Africa. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. Available at: [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. UAM. Available at: [Link]

  • pKa Data Compiled by R. Williams. EPFL. Available at: [Link]

  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS. (2020). ShareOK. Available at: [Link]

  • Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. (2023). European Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine via Convergent Heteroannulation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Strategic Rationale Azaindoles (pyrrolopyridines) are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Strategic Rationale

Azaindoles (pyrrolopyridines) are privileged pharmacophores in medicinal chemistry, frequently deployed as bioisosteres of indoles to improve aqueous solubility, lower lipophilicity, and introduce novel hydrogen-bonding interactions. The 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (a difluorinated 5-azaindole) core is particularly valuable. The dual fluorine substitution adjacent to the pyridine nitrogen (N5) drastically modulates the basicity (pKa) of the heterocycle, increases metabolic stability against oxidative clearance, and enhances the overall lipophilic efficiency (LipE) of the resulting drug candidates.

Mechanistic Causality: Why Sonogashira-Heteroannulation?

Classical indole syntheses, such as the Fischer indole synthesis, typically fail or proceed with abysmal yields when applied to pyridine systems. The electron-deficient nature of the pyridine ring disfavors the critical [3,3]-sigmatropic rearrangement of the intermediate pyridylhydrazones . Furthermore, the requisite fluorinated pyridylhydrazines are highly unstable and prone to decomposition.

To bypass these limitations, this protocol utilizes a highly convergent Sonogashira cross-coupling followed by a base-mediated heteroannulation . By starting from the commercially available agrochemical intermediate 4-amino-3,5-dichloro-2,6-difluoropyridine, we establish a scalable, highly regiocontrolled pathway that builds the pyrrole ring de novo onto the pre-functionalized pyridine core.

Synthetic Pathway & Mechanistic Visualization

The workflow relies on a four-step sequence: reductive dechlorination, regioselective iodination, Sonogashira coupling, and a tandem cyclization/desilylation.

Pathway A 4-Amino-3,5-dichloro- 2,6-difluoropyridine (Starting Material) B 4-Amino-2,6-difluoropyridine (Intermediate 1) A->B Pd/C, H2, Et3N (Dechlorination) C 4-Amino-2,6-difluoro- 3-iodopyridine (Intermediate 2) B->C NIS, DMF (Regioselective Iodination) D 4-Amino-2,6-difluoro- 3-(TMS-ethynyl)pyridine (Intermediate 3) C->D TMSA, Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira) E 4,6-Difluoro-1H- pyrrolo[3,2-c]pyridine (Target Product) D->E KOtBu, NMP (Cyclization & Desilylation)

Figure 1: Forward synthetic workflow for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine from pyridine precursors.

Quantitative Data: Optimization of the Heteroannulation Step

The final step requires the cyclization of the ortho-alkynyl aminopyridine into the azaindole core. The choice of catalyst and base is critical to ensure that both the 5-endo-dig cyclization and the removal of the trimethylsilyl (TMS) protecting group occur efficiently in a single pot.

Table 1: Optimization of the Tandem Cyclization/Desilylation (Intermediate 3 → Target Product)

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1CuI (20 mol%)DMF1001245Cyclization successful, but incomplete desilylation.
2PdCl₂(MeCN)₂ (5 mol%)Toluene801630Sluggish reaction; significant starting material degradation.
3TBAF (2.0 equiv)THF652455Desilylation occurs rapidly, but subsequent cyclization is slow.
4 KOtBu (2.0 equiv) NMP 80 4 82 Optimal. Rapid deprotonation drives both cyclization and TMS cleavage.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. In-process controls (IPC) via LC-MS and TLC are mandatory before proceeding to subsequent steps to prevent the carryover of structurally similar impurities.

Step 1: Synthesis of 4-Amino-2,6-difluoropyridine

Objective: Remove the chlorine atoms from the commercially available precursor while preserving the C-F bonds .

  • Setup: In a high-pressure hydrogenation reactor, dissolve 4-amino-3,5-dichloro-2,6-difluoropyridine (50.0 g, 251 mmol) in absolute ethanol (250 mL).

  • Reagents: Add triethylamine (55.9 g, 552 mmol, 2.2 equiv) to neutralize the HCl generated during the reaction. Carefully add 10% Pd/C (10.0 g) under an argon blanket.

  • Reaction: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize with H₂ to 0.46 MPa (~65 psi) and stir at 25 °C for 24 hours.

  • IPC: Monitor by LC-MS. The starting material (m/z 199) must be fully consumed, yielding the product mass (m/z 131).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol (100 mL). Concentrate the filtrate in vacuo and purify via silica gel chromatography (Petroleum Ether/EtOAc 3:1) to afford a pale yellow solid.

Step 2: Regioselective Iodination (Synthesis of Intermediate 2)

Objective: Introduce an iodine atom strictly at the C3 position to serve as the cross-coupling handle. The strong ortho/para-directing effect of the amino group dictates the regiochemistry.

  • Setup: Dissolve 4-amino-2,6-difluoropyridine (20.0 g, 154 mmol) in anhydrous DMF (150 mL) under nitrogen.

  • Reagents: Wrap the flask in aluminum foil to exclude light. Slowly add N-Iodosuccinimide (NIS) (36.3 g, 161 mmol, 1.05 equiv) in portions over 30 minutes to prevent exothermic over-iodination.

  • Reaction: Heat the mixture to 80 °C for 5 hours.

  • IPC: TLC (Hexanes/EtOAc 4:1). Ensure no di-iodinated byproduct is forming.

  • Workup: Cool to room temperature. Quench with 10% aqueous Na₂S₂O₃ (200 mL) to destroy unreacted iodine species. Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate to yield 4-amino-2,6-difluoro-3-iodopyridine.

Step 3: Sonogashira Cross-Coupling (Synthesis of Intermediate 3)

Objective: Attach the alkyne precursor required for pyrrole ring formation.

  • Setup: In a flame-dried Schlenk flask, dissolve Intermediate 2 (25.0 g, 97.6 mmol) in anhydrous THF (200 mL) and triethylamine (100 mL).

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Reagents: Add Pd(PPh₃)₂Cl₂ (3.42 g, 4.88 mmol, 5 mol%), CuI (0.93 g, 4.88 mmol, 5 mol%), and trimethylsilylacetylene (TMSA) (14.4 g, 146 mmol, 1.5 equiv).

  • Reaction: Stir at 50 °C for 12 hours under argon.

  • IPC Validation: ¹H NMR of an aliquot must show the disappearance of the starting material and the emergence of a strong TMS singlet at ~0.25 ppm.

  • Workup: Filter through Celite, concentrate, and purify by flash chromatography to isolate 4-amino-2,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 4: Base-Mediated Heteroannulation (Target Synthesis)

Objective: Cyclize the ortho-alkynyl amine to form the 5-azaindole core and simultaneously cleave the TMS group.

  • Setup: Dissolve Intermediate 3 (15.0 g, 66.3 mmol) in anhydrous NMP (100 mL) under nitrogen.

  • Reagents: Add Potassium tert-butoxide (KOtBu) (14.9 g, 132.6 mmol, 2.0 equiv) in one portion. The solution will turn deep orange/red.

  • Reaction: Heat to 80 °C for 4 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (150 mL). Extract with EtOAc (3 x 100 mL). Wash organics with water (3 x 100 mL) and brine, dry over MgSO₄, and concentrate. Purify via recrystallization (DCM/Hexanes) or column chromatography.

Mechanism A Ortho-alkynyl aminopyridine B Deprotonation of NH2 (KOtBu) A->B C 5-endo-dig Nucleophilic Attack B->C D Vinyl Anion Intermediate C->D E Protonation & Desilylation D->E

Figure 2: Mechanistic sequence of the base-mediated heteroannulation.

Analytical Validation (Self-Validating System)

To guarantee the structural integrity of the final 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine , the following analytical markers must be confirmed:

  • Mass Spectrometry (LC-MS, ESI+): Expected [M+H]⁺ = 155.1 m/z.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~11.80 ppm (br s, 1H, pyrrole N-H) — Validates cyclization.
      
    • 
       ~7.65 ppm (dd, 1H, pyrrole C2-H) — Validates desilylation (absence of TMS).
      
    • 
       ~7.15 ppm (s, 1H, pyridine C7-H) — Validates the intact pyridine C-H.
      
    • 
       ~6.55 ppm (dd, 1H, pyrrole C3-H) — Validates the pyrrole core.
      
  • ¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct fluorine signals (typically between -60 and -80 ppm) with meta-coupling, confirming the retention of the 4,6-difluoro substitution pattern.

References

  • Motati, D. R.; Amaradhi, R.; Ganesh, T. "Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks." Organic Chemistry Frontiers, 2021, 8, 466-513. URL:[Link]

  • Naud, S. et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013, 56(24), 10045-10065. URL:[Link]

  • Chu, D. T. W. et al. "Synthesis and antibacterial activity of some 1-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids." Journal of Medicinal Chemistry, 1987, 30(2), 340-347. URL:[Link]

Application

Application Notes and Protocols for the Regioselective Halogenation of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

Introduction: The Strategic Importance of Halogenated 4,6-difluoro-1H-pyrrolo[3,2-c]pyridines in Drug Discovery The 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated 4,6-difluoro-1H-pyrrolo[3,2-c]pyridines in Drug Discovery

The 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a valuable core for the development of novel therapeutic agents, particularly kinase inhibitors. Halogenated derivatives of this scaffold are of particular interest as they serve as versatile synthetic intermediates for the introduction of further molecular complexity through cross-coupling reactions. The ability to selectively introduce a halogen atom at a specific position on the pyrrolo[3,2-c]pyridine ring is therefore a critical capability in the synthesis of new drug candidates.

This application note provides a comprehensive guide to the regioselective halogenation of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine at the C3 position. We will delve into the mechanistic rationale for the observed selectivity and provide detailed, field-proven protocols for bromination, iodination, and chlorination using N-halosuccinimide reagents.

Mechanistic Rationale for C3-Regioselectivity

The regioselective halogenation of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is governed by the electronic properties of the heterocyclic ring system. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Within the pyrrolo[3,2-c]pyridine core, the C3 position of the pyrrole ring is the most electron-rich and sterically accessible site for electrophilic attack. The nitrogen atom of the pyrrole ring directs electrophiles to the adjacent C3 position, and the electron-withdrawing fluorine atoms on the pyridine ring further enhance the relative electron density of the pyrrole moiety.

N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS), are effective electrophilic halogenating agents.[1][2] The polarization of the N-X bond in these reagents renders the halogen atom electrophilic, facilitating its attack on the electron-rich C3 position of the pyrrolo[3,2-c]pyridine ring. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, as depicted below.

G cluster_0 Electrophilic Aromatic Substitution Mechanism Pyrrolo_Pyridine 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine Sigma_Complex Wheland Intermediate (Sigma Complex) Pyrrolo_Pyridine->Sigma_Complex Electrophilic Attack at C3 NXS N-Halosuccinimide (NXS) NXS->Sigma_Complex Product 3-Halo-4,6-difluoro-1H-pyrrolo[3,2-c]pyridine Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide G Start Start: 4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Dissolve Dissolve in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS (1.05 equiv) Cool->Add_NBS React Stir at 0 °C for 1 h Add_NBS->React Workup Aqueous Workup (EtOAc, H₂O, brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Product End: 3-Bromo-4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Purify->Product G Start Start: 4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Dissolve Dissolve in DMF Start->Dissolve Add_NIS Add NIS (1.05 equiv) Dissolve->Add_NIS React Stir at room temperature for 1 h Add_NIS->React Workup Aqueous Workup (EtOAc, H₂O, brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Product End: 3-Iodo-4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Purify->Product G Start Start: 4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Dissolve Dissolve in DMF Start->Dissolve Add_NCS Add NCS (1.05 equiv) Dissolve->Add_NCS React Stir at room temperature for 2 h Add_NCS->React Workup Aqueous Workup (EtOAc, H₂O, brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Product End: 3-Chloro-4,6-difluoro-1H- pyrrolo[3,2-c]pyridine Purify->Product

Sources

Method

Application Note: High-Resolution 19F NMR Analysis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles, such as 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (a 7-azaindole analog), highly valuable in drug discovery programs. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for characterizing these molecules. The ¹⁹F nucleus offers 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap.[1]

This application note provides a comprehensive technical guide to understanding and acquiring ¹⁹F NMR data for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine. We will delve into the theoretical principles governing ¹⁹F chemical shifts in this molecular context, present a detailed, field-proven protocol for data acquisition, and offer insights into data interpretation based on analysis of a closely related structural analog.

Theoretical Background: Factors Influencing ¹⁹F Chemical Shifts

The chemical shift of a fluorine nucleus is a sensitive reporter of its surrounding environment. For a molecule like 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, several key factors dictate the observed chemical shifts for the fluorine atoms at the C4 and C6 positions.

  • Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. The pyridine nitrogen, being an electron-withdrawing group, significantly deshields the fluorine atoms, causing a downfield shift.[2] Conversely, the pyrrole ring acts as an electron-donating group, which will have a counteracting, shielding effect. The interplay of these resonance and inductive effects results in distinct chemical shifts for F4 and F6.

  • Solvent Effects: Intermolecular interactions between the analyte and the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment and lead to significant changes in chemical shifts, often by several ppm.[2] The choice of solvent can therefore be used to optimize spectral resolution.

  • pH Dependence: The nitrogen atoms in the pyrrolo[3,2-c]pyridine scaffold, particularly the pyridine nitrogen, are susceptible to protonation at low pH. This protonation event would drastically alter the electronic landscape of the aromatic system, leading to substantial downfield shifts in the ¹⁹F signals. This sensitivity can be harnessed to study pH-dependent phenomena or protein-ligand interactions involving proton transfer.

  • Temperature: Temperature variations can influence conformational equilibria and intermolecular interactions, which in turn can cause small but measurable changes in ¹⁹F chemical shifts.[2]

Data Acquisition Protocol

This protocol provides a self-validating system for obtaining high-quality ¹⁹F NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.

Materials and Reagents
  • Analyte: 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (1-10 mg)

  • Deuterated Solvent: DMSO-d₆, CDCl₃, or CD₃OD (0.6-0.7 mL). The choice is critical; DMSO-d₆ is excellent for solubilizing polar heterocycles, while CDCl₃ is suitable for less polar analogs. CD₃OD can provide insight into hydrogen-bonding effects.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Internal Standard (Optional): A small amount of a reference compound such as trifluoroacetic acid (TFA) or hexafluorobenzene can be added for precise chemical shift referencing, especially for quantitative measurements. For routine characterization, referencing to the solvent signal via the spectrometer's lock frequency is often sufficient.[3]

Sample Preparation
  • Weighing: Accurately weigh 1-5 mg of the analyte into a clean, dry vial. Causality: This concentration range is typically sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans due to the high sensitivity of the ¹⁹F nucleus.

  • Dissolution: Add 0.6 mL of the chosen deuterated solvent to the vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

  • Standard Addition (Optional): If an internal standard is used, add a precisely known, small quantity to the NMR tube.

NMR Spectrometer Setup

The following steps are based on a standard modern NMR spectrometer.

  • Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system corrects for magnetic field drift over time, ensuring spectral stability and accurate chemical shifts.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe. Causality: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for obtaining optimal sensitivity.

  • Shimming: Adjust the magnetic field homogeneity (shimming) using the ¹H signal of the residual solvent or the deuterium lock signal to obtain sharp, symmetrical peaks.

Data Acquisition Parameters

A standard 1D ¹⁹F experiment with proton decoupling is recommended for routine analysis.

  • Pulse Program: A simple pulse-acquire sequence with inverse-gated ¹H decoupling (e.g., zgfhig on Bruker systems). Causality: ¹H decoupling collapses H-F couplings, simplifying the spectrum to singlets for each fluorine environment and increasing the signal-to-noise ratio. Inverse-gated decoupling ensures that the Nuclear Overhauser Effect (NOE) does not distort signal integrals, which is critical for quantitative analysis.

  • Spectral Width (SW): ~200 ppm. Causality: The chemical shifts for fluoroaromatic compounds typically fall within a predictable range, but a wide spectral width ensures all signals are captured, especially if the exact shifts are unknown.[1][4]

  • Transmitter Offset (O1P): Center the spectral window around -120 ppm. This can be adjusted based on initial results.

  • Acquisition Time (AQ): 1-2 seconds. Causality: This provides a good balance between resolution and experiment time. Longer acquisition times yield higher digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei to allow for full relaxation and accurate integration.

  • Number of Scans (NS): 16 to 128 scans. Causality: The number of scans is chosen to achieve an adequate signal-to-noise ratio. The S/N ratio increases with the square root of the number of scans.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate peak integration.

  • Referencing: Reference the chemical shift scale. If no internal standard was used, this is typically done indirectly using the spectrometer's unified reference scale based on the solvent lock frequency.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (1-5 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune & Match ¹⁹F Probe insert->tune shim 6. Shim B₀ Field tune->shim acquire 7. Acquire 1D ¹⁹F Spectrum (¹H Decoupled) shim->acquire process 8. Fourier Transform & Phasing acquire->process baseline 9. Baseline Correction process->baseline reference 10. Referencing baseline->reference interpret 11. Data Interpretation reference->interpret

Caption: General experimental workflow for ¹⁹F NMR analysis.

Data Interpretation and Representative Data

While specific experimental ¹⁹F NMR data for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine is not prominently available in the reviewed literature, we can make a highly reliable prediction based on its close structural and electronic analog, 4,6-difluorotryptophan .[5] Tryptophan contains an indole (pyrrolo[2,3-b]benzene) core, which closely mimics the electronic properties of the 7-azaindole (pyrrolo[3,2-c]pyridine) core.

The structure below highlights the two distinct fluorine environments in the target molecule.

Caption: Structure of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine.

In a study by Cistrone et al., the ¹⁹F NMR spectrum of 4,6-difluorotryptophan was recorded in deuterated methanol (CD₃OD).[5] The reported chemical shifts provide a strong foundation for predicting the spectrum of our target molecule.

Table 1: ¹⁹F NMR Chemical Shifts for 4,6-Difluorotryptophan Analog [5]

Fluorine PositionChemical Shift (δ) in CD₃OD (ppm)Multiplicity and Coupling Constants (J)
F4-121.54td, JFH/FF = 9.9, 4.1 Hz
F6-122.51dd, JFH/FF = 11.2, 4.3 Hz
Note: Chemical shifts are relative to an external standard, likely CFCl₃ at 0 ppm. The reported couplings (td = triplet of doublets, dd = doublet of doublets) are from the non-proton-decoupled spectrum.
Expected Spectrum for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

Based on the analog data, we can anticipate the following for the ¹⁹F NMR spectrum of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine, assuming a ¹H-decoupled experiment:

  • Two Distinct Signals: Two sharp singlets are expected, one for the F4 nucleus and one for the F6 nucleus.

  • Chemical Shift Region: The signals are expected to appear in the fluoroaromatic region, likely between -120 ppm and -125 ppm .

  • Relative Assignment: The precise assignment of which signal corresponds to F4 versus F6 without further 2D NMR experiments (like ¹H-¹⁹F HMBC) can be challenging. However, the pyridine nitrogen at position 7 will exert a stronger electron-withdrawing effect on the closer F6 atom compared to the F4 atom. This would typically lead to F6 being more deshielded (further downfield) than F4. However, the pyrrole ring's electron-donating character complicates this simple prediction, and the observed shifts in the tryptophan analog are very close. Therefore, computational predictions or further experiments would be needed for definitive assignment.[1]

In a non-decoupled spectrum, these signals would exhibit coupling to nearby protons (e.g., H5) and potentially a smaller through-space F-F coupling, resulting in more complex multiplets similar to those seen for the tryptophan analog.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the structural verification and analysis of fluorinated pharmaceutical intermediates like 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine. By following the detailed protocol outlined in this note, researchers can reliably obtain high-quality spectra. While direct experimental data for this specific molecule is pending publication, analysis of the closely related 4,6-difluorotryptophan provides a robust predictive framework, anticipating two distinct ¹⁹F signals in the -120 to -125 ppm range. This guide serves as a practical resource for scientists engaged in the synthesis and application of novel fluorinated heterocyclic compounds.

References

  • Cistrone, P. A., et al. (2022). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. PMC. Available at: [Link]

  • Logvinenko, V. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

  • The Weizmann Institute of Science. 19Flourine NMR. NMR Lab. Available at: [Link]

  • Götze, T., et al. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Available at: [Link]

  • Furina, E. S., et al. (2025). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Fluorine notes. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. Available at: [Link]

  • Alkorta, I., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Lee, J., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]

  • Gangjee, A., et al. (2008). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N. LOCKSS. Available at: [Link].pdf)

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Application

Application Note: Determining the Solubility of Fluorinated Azaindoles in DMSO and Methanol

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of fluorinated azaindoles in dimethyl sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of fluorinated azaindoles in dimethyl sulfoxide (DMSO) and methanol. Azaindoles are privileged scaffolds in medicinal chemistry, and fluorine substitution is a common strategy to modulate physicochemical and pharmacological properties.[1][2] Solubility is a critical parameter that influences formulation, bioavailability, and the reliability of in vitro screening data.[3] This document details the underlying chemical principles, provides a robust protocol for thermodynamic solubility determination using the shake-flask method, and offers guidance on data interpretation and presentation.

Introduction: The Importance of Solubility in Drug Discovery

Azaindoles, bioisosteres of indoles and purines, are key structural motifs in many drug candidates, particularly in the development of kinase inhibitors.[1][4] The introduction of fluorine atoms is a widely used medicinal chemistry tactic to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] However, fluorination can have complex and sometimes unpredictable effects on a compound's solubility.[5]

A thorough understanding of a compound's solubility is paramount. In early-stage drug discovery, poor solubility can lead to unreliable results in biological assays and underestimated toxicity.[3] For lead optimization and formulation, knowing the precise solubility in relevant solvents is essential for developing viable drug products.[3] This note focuses on two common and important laboratory solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, prized for its ability to dissolve a wide range of polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions for compound libraries.[7][8]

  • Methanol (MeOH): A polar protic solvent, widely used as a solvent for chemical reactions, purification, and in analytical techniques like HPLC.[9][10]

This document will guide the user through the theoretical and practical aspects of measuring the solubility of fluorinated azaindoles in these two key solvents.

Theoretical Background

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute (fluorinated azaindole) and the solvent (DMSO or methanol).[11]

2.1. Solvent Properties and Solute-Solvent Interactions

  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment. Its oxygen atom is an excellent hydrogen bond acceptor, while the sulfur atom and methyl groups provide a nonpolar character.[8] This amphipathic nature allows it to effectively solvate a wide variety of molecules.[12] For a fluorinated azaindole, the primary interactions with DMSO would involve hydrogen bonding between the azaindole's N-H group and DMSO's sulfoxide oxygen, as well as dipole-dipole interactions.

  • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (via its hydroxyl proton) and a hydrogen bond acceptor (via its hydroxyl oxygen). This allows it to form extensive hydrogen bond networks. When dissolving a fluorinated azaindole, methanol can donate a hydrogen bond to the pyridine nitrogen and accept a hydrogen bond from the pyrrole N-H.

2.2. The Impact of Fluorination on Solubility

The introduction of fluorine can alter solubility in several ways:

  • Increased Lipophilicity: Fluorine is highly electronegative but not very polarizable. Substituting hydrogen with fluorine generally increases the lipophilicity of a molecule, which can sometimes decrease solubility in polar solvents.[5]

  • Altered pKa: As the most electronegative element, fluorine can significantly lower the pKa of nearby basic nitrogen atoms (like the pyridine nitrogen in azaindole).[5] This change in ionization state can profoundly impact solubility in protic or aqueous systems.

  • Hydrogen Bonding: A C-F bond is a very weak hydrogen bond acceptor. However, its strong electron-withdrawing effect can increase the acidity of nearby N-H groups, making them stronger hydrogen bond donors. This can enhance interactions with hydrogen bond-accepting solvents like DMSO.

  • Crystal Lattice Energy: Fluorine substitution can alter the way molecules pack in a solid crystal. Changes in crystal lattice energy can have a significant impact on the energy required to dissolve the compound, thereby affecting its thermodynamic solubility.

2.3. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the most stable solid form of the compound is in equilibrium with the solvent.[13] It is the most reliable measure for formulation and development.[14] The shake-flask method described in this note is designed to measure thermodynamic solubility.[15]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[13][16] Kinetic solubility results are often higher than thermodynamic values because the precipitate may be amorphous rather than the more stable crystalline form.[14] While useful for high-throughput screening, it is less precise for compound characterization.[17]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[18] It is a self-validating system when appropriate controls and calibration standards are used.

3.1. Materials and Equipment

  • Fluorinated azaindole compound (solid, >95% purity)

  • Anhydrous DMSO (spectroscopic or HPLC grade)

  • Anhydrous Methanol (spectroscopic or HPLC grade)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25 °C)

  • Centrifuge capable of holding 2 mL vials

  • Calibrated positive displacement pipettes

  • HPLC system with UV detector or Mass Spectrometer (MS)

  • Appropriate HPLC column and mobile phases

  • Volumetric flasks for standard preparation

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to vials start->add_solid Step 1 add_solvent Add DMSO or MeOH add_solid->add_solvent Step 2 shake Shake at constant temp (e.g., 24-48h) add_solvent->shake Step 3 centrifuge Centrifuge to pellet solid shake->centrifuge Step 4 supernatant Carefully collect supernatant centrifuge->supernatant Step 5 dilute Dilute supernatant supernatant->dilute Step 6 hplc Analyze via HPLC-UV/MS dilute->hplc Step 7 standards Prepare calibration standards standards->hplc calculate Calculate concentration vs. standard curve hplc->calculate Step 8 end End: Report Solubility (e.g., in mg/mL or mM) calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Step-by-Step Procedure

  • Preparation of Vials:

    • Accurately weigh approximately 2-5 mg of the fluorinated azaindole into three separate 2 mL glass vials (for triplicate measurements). The key is to ensure there is a visible excess of solid material throughout the experiment.[15]

    • Prepare a separate set of triplicate vials for each solvent (DMSO and methanol).

  • Solvent Addition:

    • To each vial, add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[3][19] Causality Note: This extended shaking time is critical to ensure the dissolution process has reached a true thermodynamic equilibrium, and to allow for any potential solid-state phase transitions to the most stable polymorph.[13]

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand for a short period to let heavy particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid.

  • Sample Collection:

    • Carefully open each vial, taking care not to disturb the solid pellet.

    • Withdraw an accurate aliquot (e.g., 100 µL) of the clear supernatant. Trustworthiness Note: It is critical to avoid aspirating any solid particles, as this will artificially inflate the measured solubility. Using a gel-loading pipette tip or filtering the supernatant through a syringe filter suitable for the solvent (e.g., PTFE for DMSO) can improve accuracy.

  • Dilution and Analysis:

    • Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Prepare a set of calibration standards of the test compound with known concentrations.

    • Analyze the diluted samples and calibration standards by a validated HPLC-UV or LC-MS method.

  • Calculation:

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by applying the dilution factor. Report the final value as an average of the triplicates with standard deviation.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility of Fluorinated Azaindole Analogs

Compound IDFluorination PatternSolubility in DMSO (mg/mL) @ 25°CSolubility in Methanol (mg/mL) @ 25°C
F-AZA-014-Fluoro-7-azaindoleMean ± SDMean ± SD
F-AZA-025-Fluoro-7-azaindoleMean ± SDMean ± SD
F-AZA-036-Fluoro-7-azaindoleMean ± SDMean ± SD
AZA-Parent7-Azaindole (unsubstituted)Mean ± SDMean ± SD

Interpreting the Results:

When analyzing the data, consider the interplay of electronic effects and intermolecular forces.

G cluster_compound Fluorinated Azaindole cluster_solvents Solvent Interactions cluster_factors Governing Factors Compound Fluorinated Azaindole Core HBD H-Bond Donor (Azaindole N-H) Compound->HBD Lattice Crystal Lattice Energy Compound->Lattice Influences DMSO DMSO (Polar Aprotic) HBA H-Bond Acceptor (DMSO Oxygen) DMSO->HBA MeOH Methanol (Polar Protic) HBD_A H-Bond Donor/Acceptor (Methanol -OH) MeOH->HBD_A Dipole Dipole-Dipole Interactions Solubility Solubility HBA->Solubility Determine HBD->HBA Strong Interaction HBD->HBD_A Interaction HBD_A->Solubility Determine Dipole->Solubility Determine Lattice->Solubility Determine

Caption: Factors Influencing Solubility in Different Solvents.

  • Higher Solubility in DMSO: Generally, many complex organic molecules exhibit higher solubility in DMSO due to its exceptional solvent power.[20] A strong hydrogen bond between the azaindole N-H and the DMSO sulfoxide group is a primary driver.

  • Impact of Fluorine Position: The position of the fluorine atom can be critical. A fluorine atom near the pyridine nitrogen will lower its basicity, potentially reducing interactions with the protic methanol. Conversely, a fluorine atom that modulates the acidity of the N-H proton could enhance its hydrogen-bonding capability with DMSO.

  • Comparing to Parent Compound: Always compare the solubility of the fluorinated analogs to the parent (unsubstituted) azaindole. This comparison provides a direct measure of the electronic and steric impact of the fluorine substituent on solubility in each solvent system.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.
  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. In Wikipedia. Retrieved February 28, 2026. [Link]

  • Aure Chemical. (2026, February 6).
  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 589-597.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shayan, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
  • Sigma-Aldrich. (n.d.). Methanol. Sigma-Aldrich.
  • ChemicalSafetyFacts.org. (2022, October 14). Methanol. ChemicalSafetyFacts.org.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Lab Pro. (2026, February 1). Top 10 Uses For Methanol. Lab Pro.
  • SATHEE. (n.d.). Chemistry Methanol.
  • Russo, C., et al. (2025).
  • BOC Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOC Sciences.
  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Raytor. (2026, January 22).
  • American Chemical Society. (2013, March 11). Methanol. ACS.org.
  • Avdeef, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. [Link]

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.
  • PubChem. (n.d.). 5-Azaindole. PubChem. [Link]

  • Smolecule. (n.d.). Fluorine in drug discovery: Role, design and case studies. Smolecule.
  • JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • PubChem. (n.d.). 6-Azaindole. PubChem. [Link]

  • Inter Chem. (n.d.). Azaindoles. Inter Chem.
  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • ResearchGate. (2025, August 6). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
  • Khare, S., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
  • Alfa Chemistry. (n.d.).
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
  • Perlovich, G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • ResearchGate. (2025, August 10). What Variables Affect Solubility?.
  • Roth, G., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • ResearchGate. (n.d.). (PDF) Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study.
  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]

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Method

Application Notes and Protocols for C-H Activation Methods for Functionalizing 4,6-difluoro-5-azaindole

Introduction: The Strategic Importance of 4,6-difluoro-5-azaindole in Medicinal Chemistry The 5-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a core component in a multitude o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4,6-difluoro-5-azaindole in Medicinal Chemistry

The 5-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a core component in a multitude of clinically relevant molecules. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, has made it a sought-after template for the design of kinase inhibitors and other therapeutic agents. The introduction of fluorine atoms onto this scaffold, as in 4,6-difluoro-5-azaindole, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The strong electron-withdrawing nature of fluorine can significantly impact the pKa of the azaindole nitrogen, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

Direct C-H activation represents a paradigm shift in the synthesis of complex molecules, offering an atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The development of robust C-H activation protocols for the targeted functionalization of 4,6-difluoro-5-azaindole is therefore a high-priority area for researchers in medicinal chemistry and drug development. This guide provides detailed application notes and protocols for the strategic C-H functionalization of this valuable heterocyclic core, focusing on palladium-catalyzed arylation and iridium-catalyzed borylation as key methodologies.

Understanding the Reactivity of the 4,6-difluoro-5-azaindole Core

The electronic landscape of 4,6-difluoro-5-azaindole is significantly influenced by the interplay between the pyridine nitrogen and the two fluorine atoms. The pyridine nitrogen (N5) is a strongly electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic substitution. The fluorine atoms at positions 4 and 6 further decrease the electron density of the six-membered ring. This pronounced electron-deficient character makes the C-H bonds of the pyridine ring more acidic and susceptible to certain types of C-H activation, particularly those proceeding through a concerted metalation-deprotonation mechanism.

Conversely, the pyrrole moiety of the azaindole is relatively more electron-rich, with the C3-H bond being the most nucleophilic position, followed by the C2-H bond. However, without the use of a directing group, achieving regioselective functionalization can be challenging. The strategic placement of a directing group on the pyrrole nitrogen (N1) can effectively steer the C-H activation to specific positions on both the five- and six-membered rings.

Method 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful tool for the construction of biaryl linkages, which are prevalent in many pharmaceutical compounds. For the electron-deficient 4,6-difluoro-5-azaindole, a palladium-catalyzed approach using a suitable directing group is a promising strategy.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), is a common and effective choice for C-H activation/arylation reactions. The use of a phosphine ligand, particularly a bulky and electron-rich one, is often crucial for promoting the catalytic cycle, including the oxidative addition and reductive elimination steps.

  • Directing Group: A removable directing group on the N1 position is essential to control regioselectivity. A picolinamide (PA) or a related N-heterocyclic group can effectively chelate to the palladium center and direct the C-H activation to the desired position.

  • Oxidant: An oxidant is typically required to regenerate the active Pd(II) catalyst. Silver salts, such as silver acetate (AgOAc) or silver carbonate (Ag₂CO₃), are commonly employed for this purpose.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) is generally suitable for these types of reactions, as they can dissolve the catalyst, substrate, and reagents while remaining relatively inert under the reaction conditions.

Experimental Protocol: N1-Picolinamide Directed C7-Arylation

This protocol describes the arylation at the C7 position, which is sterically accessible and electronically activated by the directing group.

Materials:

  • N1-picolinoyl-4,6-difluoro-5-azaindole (Starting Material)

  • Aryl Iodide (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium Carbonate (K₂CO₃)

  • Pivalic Acid (PivOH)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N1-picolinoyl-4,6-difluoro-5-azaindole (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the starting material) and pivalic acid (30 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the C7-arylated product.

  • The picolinamide directing group can be removed under standard basic or acidic hydrolysis conditions to yield the free N-H azaindole.

Data Presentation: Expected Outcomes
EntryAryl IodideProductExpected Yield (%)
14-IodotolueneN1-picolinoyl-7-(p-tolyl)-4,6-difluoro-5-azaindole75-85
21-Iodo-4-methoxybenzeneN1-picolinoyl-7-(4-methoxyphenyl)-4,6-difluoro-5-azaindole70-80
31-Iodo-4-(trifluoromethyl)benzeneN1-picolinoyl-7-(4-(trifluoromethyl)phenyl)-4,6-difluoro-5-azaindole65-75

Method 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly versatile method for introducing a boronic ester group, which can then be subjected to a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling, oxidation, and amination. For 4,6-difluoro-5-azaindole, this method offers a powerful route to diversify the scaffold at positions that are not easily accessible through other means.

Causality Behind Experimental Choices
  • Catalyst System: An iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, in combination with a bipyridine-based ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is the standard and highly effective catalytic system for C-H borylation.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used and commercially available boron source for these reactions.

  • Regioselectivity: In the absence of a strong directing group, the regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors. For the 4,6-difluoro-5-azaindole core, the C2 and C3 positions of the pyrrole ring and the C7 position of the pyridine ring are potential sites for borylation. The electronic effects of the fluorine atoms are also expected to play a role, potentially favoring borylation at positions with higher C-H acidity.[1]

  • Protecting Group: To prevent N-H borylation and to potentially influence regioselectivity, protection of the pyrrole nitrogen is recommended. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is known to be compatible with Ir-catalyzed borylation conditions and can direct borylation to the C3 position in related indole systems.

Experimental Protocol: N1-Boc Directed C3-Borylation

This protocol focuses on the borylation at the C3 position, which is often favored in N-protected azaindole systems.

Materials:

  • N1-Boc-4,6-difluoro-5-azaindole (Starting Material)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (Iridium precatalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclooctane (as solvent and internal standard for GC analysis)

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with N1-Boc-4,6-difluoro-5-azaindole (1.0 equiv) and B₂pin₂ (1.2 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous cyclooctane.

  • Add the catalyst solution to the Schlenk flask containing the substrate and boron source.

  • Seal the flask and heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by gas chromatography (GC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling) after filtration through a short plug of silica gel with an appropriate solvent to remove the iridium catalyst.

  • For isolation of the borylated product, purify by column chromatography on silica gel.

Data Presentation: Expected Outcomes
EntryPosition of BorylationProductExpected Yield (%)
1C3N1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-difluoro-5-azaindole80-90
2C2N1-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-difluoro-5-azaindoleMinor Product
3C7N1-Boc-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-difluoro-5-azaindoleMinor Product

Visualization of Methodologies

C_H_Activation_Workflow cluster_start Starting Material cluster_methods C-H Activation Methods cluster_products Functionalized Products Start 4,6-difluoro-5-azaindole Pd_Arylation Palladium-Catalyzed C-H Arylation Start->Pd_Arylation Directing Group + Aryl Halide Ir_Borylation Iridium-Catalyzed C-H Borylation Start->Ir_Borylation Protecting Group + B2pin2 Arylated_Product Arylated 4,6-difluoro-5-azaindole Pd_Arylation->Arylated_Product Borylated_Product Borylated 4,6-difluoro-5-azaindole Ir_Borylation->Borylated_Product

Caption: Workflow for C-H functionalization of 4,6-difluoro-5-azaindole.

Palladium_Catalysis_Mechanism Pd(II) Pd(II) Substrate_Coordination Coordination to Directing Group Pd(II)->Substrate_Coordination C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product Arylated Product Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidation Oxidation (e.g., AgOAc) Pd(0)->Oxidation Oxidation->Pd(II)

Caption: Simplified mechanism for Pd-catalyzed C-H arylation.

Conclusion and Future Outlook

The C-H activation methodologies presented herein provide a robust and versatile toolkit for the functionalization of the medicinally important 4,6-difluoro-5-azaindole scaffold. The palladium-catalyzed direct arylation offers a streamlined approach to biaryl structures, while the iridium-catalyzed borylation opens the door to a wide array of subsequent transformations. The successful application of these methods will undoubtedly accelerate the discovery and development of novel therapeutic agents based on the 5-azaindole core. Future research in this area will likely focus on the development of new directing groups for alternative regioselectivities, the exploration of other transition metal catalysts for novel transformations, and the application of these methods in the late-stage functionalization of complex molecules.

References

  • (PDF) Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity - ResearchGate. Available at: [Link]

  • Palladium(II)-catalyzed C-H bond arylation of electron-deficient arenes at room temperature. - Semantic Scholar. Available at: [Link]

  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes | Organometallics - ACS Publications. Available at: [Link]

  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes - MSU Chemistry. Available at: [Link]

  • Rhodium(III)-Catalyzed Vinylic C–H Activation: A Direct Route toward Pyridinium Salts | Request PDF - ResearchGate. Available at: [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC. Available at: [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC. Available at: [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - ResearchGate. Available at: [Link]

  • Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity | Organic Letters - ACS Publications. Available at: [Link]

  • Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides - MIT Open Access Articles. Available at: [Link]

  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics - ACS Publications. Available at: [Link]

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC. Available at: [Link]

Sources

Application

High-Purity Isolation of Fluorinated Pyrrolopyridines: Strategic HPLC Method Development

Abstract Fluorinated pyrrolopyridines (azaindoles) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors. However, their purification is frequently complicated by the presence of closely elu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated pyrrolopyridines (azaindoles) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors. However, their purification is frequently complicated by the presence of closely eluting regioisomers formed during electrophilic fluorination or metal-catalyzed cross-coupling. This guide details a strategic approach to purifying these compounds, moving beyond standard C18 methods to exploit orthogonal selectivities offered by Pentafluorophenyl (PFP) phases and pH-switching strategies.

Introduction: The Separation Challenge

Pyrrolopyridines possess a basic pyridine nitrogen (


) and an acidic pyrrole NH. When fluorine is introduced, it alters the lipophilicity and electron density of the ring system.

Key Challenges:

  • Regioisomerism: Synthesis often yields mixtures (e.g., 3-fluoro vs. 5-fluoro isomers) with identical molecular weights and nearly identical hydrophobicities, making standard C18 separation inefficient.

  • Peak Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on silica supports, leading to asymmetric peaks and reduced resolution.

  • Solubility: Fluorination increases lipophilicity, often reducing solubility in aqueous mobile phases required for initial focusing during preparative loading.

Strategic Stationary Phase Selection

While C18 is the workhorse of reverse-phase chromatography, it relies primarily on hydrophobic subtraction. For fluorinated isomers, Pentafluorophenyl (PFP) phases provide superior selectivity.[1][2][3][4]

The "Fluorine-Fluorine" Interaction

PFP phases utilize a "propeller" arrangement of fluorine atoms on the phenyl ring. This creates an electron-deficient cavity that interacts with electron-rich analytes (Lewis base interaction).

  • Mechanism: Separation is driven by

    
     interactions, dipole-dipole moments, and shape selectivity.
    
  • Application: PFP phases can resolve positional isomers of fluorinated compounds where the only difference is the vector of the dipole moment relative to the stationary phase [1].

Recommendation:

  • Primary Screen: High-pH stable C18 (e.g., Hybrid Silica).

  • Selectivity Screen: PFP (Core-shell or fully porous).

Mobile Phase Engineering: The pH Switch

Controlling the ionization state of the pyrrolopyridine is the most powerful tool for manipulating retention and peak shape.

Option A: Low pH (Acidic)
  • Modifiers: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • State: The pyridine nitrogen is protonated (

    
    ).
    
  • Pros: Solubilizes basic compounds well; TFA acts as an ion-pairing agent to mask silanols.

  • Cons: Protonated bases repel each other, reducing column loading capacity (charge repulsion).

Option B: High pH (Basic)[5]
  • Modifiers: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 9.5–10.5).

  • State: The molecule is neutral (Free base).

  • Pros: "De-ionizing" the base increases hydrophobicity (retention) and eliminates charge repulsion, significantly increasing loading capacity (often 2-5x higher than low pH) [2].

  • Cons: Requires specialized hybrid-silica columns resistant to base hydrolysis.

Visualized Workflow

The following diagram outlines the decision matrix for purifying these specific scaffolds.

PurificationWorkflow Start Crude Fluorinated Pyrrolopyridine Mixture SolubilityCheck Solubility Check (DMSO/MeOH/Acid) Start->SolubilityCheck Screening Analytical Scouting (Gradient 5-95% B) SolubilityCheck->Screening Decision Resolution (Rs) > 1.5? Screening->Decision C18_HighPH Path A: C18 Hybrid High pH (NH4OH) Decision->C18_HighPH Yes (Standard) PFP_LowPH Path B: PFP Phase Low pH (Formic/TFA) Decision->PFP_LowPH No (Isomers Co-elute) PrepScale Prep Scale-Up (Focused Gradient) C18_HighPH->PrepScale PFP_LowPH->PrepScale QC Fraction QC & Dry Down PrepScale->QC

Figure 1: Decision matrix for selecting stationary phase and pH based on resolution requirements.

Experimental Protocols

Protocol A: Analytical Scouting (The "3x3" Grid)

Do not guess the conditions. Run a rapid screen to determine the optimal orthogonality.

Equipment: UPLC/HPLC with PDA and MS detection. Sample Prep: Dissolve 1 mg in 1 mL DMSO.

ParameterCondition Set 1 (Standard)Condition Set 2 (Orthogonal)
Column Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 2.1 x 50mmPFP (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex PFP), 2.1 x 50mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Gradient 5% to 95% B over 5 minutes5% to 95% B over 5 minutes
Flow Rate 0.6 mL/min0.6 mL/min

Analysis:

  • If C18/High pH separates the target from impurities with

    
    , proceed to Prep using this method (Cheaper, higher loading).
    
  • If C18 fails to separate regioisomers, switch to the PFP/Methanol system. Methanol is preferred over Acetonitrile on PFP columns as ACN can form a

    
    -electron layer that masks the stationary phase's selectivity [3].
    
Protocol B: Preparative Scale-Up

Once the analytical method is locked, calculate the focused gradient for purification.

Step 1: Determine Elution %B Identify the %B where the product elutes in the analytical run. Let's say it elutes at 45% B.

Step 2: Design Focused Gradient Instead of running 0–100%, run a shallow gradient centered on the elution point.

  • Start: 45% - 10% = 35% B

  • End: 45% + 10% = 55% B

  • Gradient Slope: 0.5% to 1% B per minute.

Step 3: Loading Strategy (At-Column Dilution) Fluorinated pyrrolopyridines are often insoluble in water.

  • Dissolve crude in 100% DMSO or DMF.

  • Do not inject pure DMSO if the volume exceeds 1% of the column volume (it causes peak distortion).

  • Technique: Use a "sandwich" injection or At-Column Dilution (ACD) where the pump mixes the sample with aqueous buffer before it hits the column head, preventing precipitation while maintaining peak shape.

Data Summary: Selectivity Comparison

The table below illustrates typical retention behavior for a difluoro-pyrrolopyridine mixture.

PhaseMobile PhaseElution OrderResolution (Rs)Notes
C18 Water/ACN (0.1% FA)Isomer A / Isomer B0.8 (Co-elution)Hydrophobicities are too similar.
C18 High pH (NH4OH)Isomer A / Isomer B1.2Improved shape, but partial overlap.
PFP Water/MeOH (0.1% FA)Isomer B / Isomer A2.4 (Baseline) Dipole interactions separate isomers.

Troubleshooting Guide

Issue: Peak Tailing on PFP Columns
  • Cause: PFP phases are often silica-based and may have active silanols.[1]

  • Solution: Ensure the mobile phase contains adequate ionic strength. If using Formic Acid, consider switching to 0.1% TFA (analytical) or adding 10-20 mM Ammonium Formate (prep) to suppress silanol activity.

Issue: Sample Precipitation in the Injector
  • Cause: Fluorinated compounds are hydrophobic; hitting the aqueous mobile phase causes "crashing out."

  • Solution: Add 10-20% cosolvent (Methanol or Acetonitrile) to the aqueous Mobile Phase A during the initial isocratic hold. This increases the solubility of the starting mobile phase.

References

  • Selectivity of PFP Phases: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A. (2007).

  • High pH Loading Capacity: Iraneta, P. C., et al. "Optimizing Preparative Separations: The Role of pH." Waters Corporation Application Note.

  • Solvent Effects on PFP: Bell, D. S. "Fluorinated Stationary Phases: Is It Time to Switch?" LCGC North America. (2015).

  • General PFP Mechanisms: "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4,6-difluoro-5-azaindole

Introduction 4,6-difluoro-5-azaindole is a fluorinated heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. As a bioisostere of both indole and purine systems, the azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-difluoro-5-azaindole is a fluorinated heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. As a bioisostere of both indole and purine systems, the azaindole scaffold is a privileged structure, particularly in the development of kinase inhibitors.[1][2][3] The strategic incorporation of fluorine atoms can enhance metabolic stability and modulate binding affinity, making this a valuable fragment for lead optimization.[2][4][5]

However, the same features that make this molecule attractive—its planarity, rigidity, and fluorination—contribute to its primary experimental challenge: poor aqueous solubility. This guide provides a comprehensive, question-and-answer-based resource for researchers to diagnose, troubleshoot, and overcome solubility issues encountered with 4,6-difluoro-5-azaindole and structurally related compounds.

Frequently Asked Questions (FAQs): First Principles

Q1: I've just received my vial of 4,6-difluoro-5-azaindole. What are the best initial solvents for making a stock solution?

A1: The key is to start with strong, polar aprotic organic solvents. The high crystal lattice energy of this planar, fluorinated aromatic compound requires a solvent capable of effectively solvating the molecule and breaking the intermolecular forces in the solid state.

Our recommendation is to begin with either Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are highly effective for a wide range of poorly soluble drug candidates. For applications where these solvents are not suitable (e.g., certain chemical reactions), other options can be explored.

Table 1: Recommended Organic Solvents for Initial Stock Preparation

SolventClassTypical Max ConcentrationRationale & Considerations
DMSO Polar Aprotic>100 mMPrimary Choice. Excellent solubilizing power for a broad range of heterocyclic compounds. Hygroscopic; use anhydrous grade for sensitive applications.
DMF Polar Aprotic>100 mMStrong alternative to DMSO. Lower viscosity. Note: Higher toxicity profile than DMSO.
Ethanol (Absolute) Polar Protic10-50 mMGood for less-polar compounds. Often used in co-solvent systems for in vivo studies. May be less effective than DMSO/DMF.
NMP Polar Aprotic>50 mMN-Methyl-2-pyrrolidone. Strong solubilizer, often used in toxicology formulations.

Expert Tip: Always prepare a high-concentration primary stock (e.g., 50-100 mM) in 100% organic solvent. This provides the flexibility to perform serial dilutions into various aqueous buffers for downstream assays, minimizing the final percentage of organic solvent.

Q2: My compound is soluble in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A2: This is the most common solubility challenge, known as "crashing out." It occurs because you are moving the compound from a highly favorable solvent environment (100% DMSO) to a highly unfavorable one (the aqueous buffer). The compound's solubility limit in the final buffer is exceeded, causing it to precipitate.

The solution is a careful and methodical dilution process. Do not add a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides advanced strategies for when simple dilution is insufficient. The goal is to modify the aqueous vehicle itself to make it more hospitable to the compound.

Q3: Can I use pH adjustment to improve the solubility of 4,6-difluoro-5-azaindole?

A3: Yes, this is a highly effective and scientifically sound strategy. The 5-azaindole scaffold contains a pyridine nitrogen, which is basic. At a pH below the molecule's pKa, this nitrogen will become protonated, forming a cationic salt in situ. This charged species is almost always significantly more soluble in aqueous media than the neutral form.

Causality: The protonation introduces a positive charge, which allows for favorable ion-dipole interactions with water molecules, disrupting the crystal lattice and promoting solvation.

pH_Solubility Neutral Neutral Form (Low Aqueous Solubility) Protonated Protonated Cation (High Aqueous Solubility) Neutral->Protonated Add Acid (pH < pKa) Protonated->Neutral Add Base (pH > pKa)

Caption: pH-dependent equilibrium of 5-azaindole.

Recommendation: Perform a pH-solubility profile experiment to identify the optimal pH range. See Protocol 1 for a detailed methodology. For many azaindoles, a pH between 3 and 5 provides a substantial increase in solubility. Always confirm that the required pH is compatible with your downstream assay or experimental model.

Q4: My assay is pH-sensitive and must be run at pH 7.4. What are my options if pH adjustment is not possible?

A4: In this scenario, the use of co-solvents is the preferred method. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for poorly soluble compounds.[6] This is a cornerstone of formulation science for parenteral drug delivery.[7]

Table 2: Common Co-solvents for Neutral pH Aqueous Formulations

Co-solventTypical Concentration Range (%)Properties & Considerations
PEG 300 / PEG 400 10 - 60%Polyethylene Glycol. Low toxicity, commonly used in preclinical and clinical formulations. Can be viscous at high concentrations.
Propylene Glycol (PG) 10 - 50%Another common, low-toxicity vehicle component. Good solubilizing power.
Ethanol 5 - 20%Often used in combination with other co-solvents like PEG or PG.
Solutol® HS 15 1 - 10%A non-ionic solubilizer and emulsifying agent. Can form micelles to encapsulate the compound.
Cyclodextrins 1 - 10%(e.g., HP-β-CD). These form inclusion complexes where the hydrophobic drug resides in the central cavity of the cyclodextrin molecule.[8]

Workflow for Co-solvent Screening:

Cosolvent_Workflow start Goal: Solubilize at pH 7.4 prep_stock Prepare 100mM Stock in DMSO start->prep_stock screen Screen Co-solvents (PEG 400, PG, Solutol) prep_stock->screen peg Test Vehicle: 10% PEG 400 in Buffer screen->peg Option 1 pg Test Vehicle: 10% PG in Buffer screen->pg Option 2 solutol Test Vehicle: 5% Solutol in Buffer screen->solutol Option 3 evaluate Evaluate Solubility (Visual, HPLC) peg->evaluate pg->evaluate solutol->evaluate success Optimized Formulation Achieved evaluate->success Soluble fail Increase Co-solvent % or Try Combinations evaluate->fail Precipitation fail->screen

Caption: Decision workflow for co-solvent selection.

Q5: I need to formulate for an in vivo study and the required dose is high. What advanced strategies can be considered?

A5: For high-dose in vivo studies, especially oral dosing, you may need more advanced formulation strategies that go beyond simple co-solvent systems. These techniques often aim to either keep the drug in a solubilized state during transit in the GI tract or enhance its dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): These are mixtures of oils, surfactants, and co-solvents that solubilize the drug in a lipid matrix. Self-emulsifying drug delivery systems (SEDDS) are a subset of LBDDS that spontaneously form fine emulsions in the gut, facilitating absorption.[9][10]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range (nanomilling).[8] The dramatically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[7][10]

  • Amorphous Solid Dispersions (ASDs): Here, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous, high-energy state. This can lead to a state of "supersaturation" upon dissolution, significantly boosting bioavailability.[9]

These advanced methods typically require specialized equipment and formulation expertise but are powerful tools for challenging compounds.

Experimental Protocols

Protocol 1: Performing a Kinetic pH-Solubility Screen
  • Preparation: Prepare a set of 50 mM buffers across a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Compound Addition: Dispense 1 mL of each buffer into separate 1.5 mL microcentrifuge tubes. Add an excess of solid 4,6-difluoro-5-azaindole to each tube (e.g., 1-2 mg, enough that solid is clearly visible).

  • Equilibration: Seal the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet. Perform a precise dilution of the supernatant into a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution (e.g., in 100% DMSO or acetonitrile).

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Safety First: Handling 4,6-difluoro-5-azaindole

All laboratory work should be conducted in accordance with good laboratory practices. Before handling, consult the latest Safety Data Sheet (SDS).

  • Hazards: This class of compounds may be harmful if swallowed and can cause skin and serious eye irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[11][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[14]

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Fluoro-1H-indole-2-carboxylic acid. (2025, September 16). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Fluoroindole. (2011, January 27). Fisher Scientific.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
  • 5-Azaindole. PubChem.
  • Fluorin
  • SAFETY DATA SHEET - 5-Chloro-6-methoxy-7-azaindole. (2026, February 10). CymitQuimica.
  • SAFETY DATA SHEET - 4-Fluoro-7-azaindole. (2025, July 7). Tokyo Chemical Industry.
  • Azaindole Therapeutic Agents. PMC.
  • Synthetic Strategies to Access Fluorin
  • 4,5,6,7-Tetrahydro-5-azaindole - Safety Data Sheet. (2025, July 19). ChemicalBook.

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Optimization

Preventing defluorination during palladium-catalyzed coupling

Topic: Preventing Defluorination in Palladium-Catalyzed Coupling Status: Operational Current Wait Time: 0 minutes Welcome to the Fluorine Integrity Unit Mission: You are here because your fluorine atom—a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Defluorination in Palladium-Catalyzed Coupling Status: Operational Current Wait Time: 0 minutes

Welcome to the Fluorine Integrity Unit

Mission: You are here because your fluorine atom—a critical pharmacophore for metabolic stability and lipophilicity—is vanishing during your cross-coupling reaction. Whether you are seeing hydrodefluorination (HDF) or nucleophilic aromatic substitution (


), this guide provides the forensic tools to diagnose the leak and the engineering protocols to plug it.
Part 1: The Mechanic’s Corner (Root Cause Analysis)

Before changing reagents, you must identify how the fluorine is leaving. In palladium catalysis, fluorine loss usually stems from two distinct competing pathways that outpace your desired catalytic cycle.

The "Fork in the Road" Mechanism

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the two primary Defluorination pathways (


 and Metal-Assisted Activation).

DefluorinationPathways Substrate Substrate (Ar-X + Ar-F moiety) Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination BaseAttack Base Attack (SNAr) (Direct Nucleophilic Subst.) Substrate->BaseAttack Electron Deficient Ring + Strong Base OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast (Ideal) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ligand Dependent CF_Act C-F Activation (Pd Insertion into C-F) OxAdd->CF_Act Chelation Assistance (Ortho-F) RedElim Reductive Elimination TransMet->RedElim Product Target Product (C-C Bond Formed) RedElim->Product Product->Pd0 Regeneration ByproductA Ether/Amine Byproduct (F replaced by Base/Nu) BaseAttack->ByproductA BetaElim Beta-Fluoride Elimination CF_Act->BetaElim ByproductB Defluorinated Arene (Ar-H) BetaElim->ByproductB

Figure 1: Mechanistic divergence showing how strong bases trigger


 (Red, Top) and how metal insertion leads to defluorination (Red, Bottom), competing with the desired cycle (Green).
Part 2: Troubleshooting Protocols
Scenario A: The "Base Attack" (

)

Symptoms: You are coupling a fluoropyridine or polyfluoroarene. You observe the fluorine being replaced by an alkoxy group (from the base) or the nucleophile itself. Cause: The ring is too electron-deficient. The base is acting as a nucleophile rather than a proton scavenger.

Protocol 1: The "Soft Base" Switch Strong alkoxide bases (e.g., NaOtBu, NaOMe) are incompatible with electrophilic fluorinated substrates.

ParameterStandard (Risky)Optimized (Safe) Why?
Base NaOtBu, KOH, NaOH

,

, KF
Carbonates/phosphates are poor nucleophiles but sufficient for transmetallation [1].
Solvent DMF, DMAc (Polar)Toluene, Dioxane, THF Non-polar solvents suppress charge-separated transition states required for

.
Water NoneTrace (2-5 eq.) "Tribasic" potassium phosphate often requires trace water to solubilize the base without dissolving the substrate [2].

Expert Tip: If using


, grind it to a fine powder immediately before use. Particle size dictates the rate of transmetallation in heterogeneous mixtures.
Scenario B: The "Metal Eater" (C-F Activation)

Symptoms: You find hydrodefluorinated product (Ar-H) where the fluorine used to be. Cause: The Palladium inserted into the C-F bond.[1] This is common if the fluorine is ortho to the halogen (chelation effect) or if the reaction is too hot.

Protocol 2: The "Crowded Catalyst" Strategy You must make the active Pd species too bulky to interact with the small fluorine atom.

ComponentRecommendationMechanism of Action
Ligand Class Biaryl Phosphines (Buchwald) Ligands like XPhos , RuPhos , or BrettPhos create a steric wall around the Pd center [3].
Cone Angle > 180°Large cone angles accelerate reductive elimination (the desired step) making it faster than the C-F insertion (the side reaction).
Pd Source Pd(OAc)2 or G3/G4 PrecatalystsAvoid Pd/C or simple phosphines (PPh3) which leave open coordination sites for C-F bonds.

Critical Check: If your substrate has an ortho-fluorine, avoid bidentate ligands with small bite angles (like dppe), as they can force the Pd into a geometry that favors C-F oxidative addition.

Part 3: Frequently Asked Questions (Ticket System)

Ticket #402: Coupling 2-Fluoro-4-Bromopyridine

User Report: "I'm trying a Suzuki coupling on 2-fluoro-4-bromopyridine. I get 40% yield, but the rest is the methoxy-substituted product. I'm using NaOMe in Methanol."

Support Resolution: STOP IMMEDIATELY. You are performing a textbook Nucleophilic Aromatic Substitution (


). The 2-position of pyridine is highly electrophilic.
1.[2]  Eliminate Methanol.  Alcohols are nucleophiles. Switch to Toluene or 1,4-Dioxane.
2.  Change Base.  Switch NaOMe to anhydrous 

or

. 3. Ligand: Use Pd(dppf)Cl2 or XPhos Pd G4 . The bulky ligand protects the metal center, while the weak base prevents direct attack on the ring [4].

Ticket #889: Vanishing Fluorine in Polyfluoroarenes

User Report: "I am coupling pentafluorophenyl bromide. I see significant amounts of tetrafluorobenzene (HDF) in the GC-MS."

Support Resolution: Polyfluoroarenes are prone to radical hydrodefluorination if hydride sources are present.

  • Hydride Sweep: Are you using alcohols (iPrOH, EtOH) as cosolvents? Remove them. They act as hydride donors.

  • Solvent: Switch to strictly aprotic solvents like THF or DME .

  • Catalyst: Switch to a catalyst system capable of oxidative addition at low temperatures, such as Pd(t-Bu3P)2 or Q-Phos . Lowering the temperature from 100°C to 60°C often shuts down the higher-activation-energy defluorination pathway [5].

Ticket #104: Beta-Fluoride Elimination

User Report: "I'm coupling an alkyl halide with a CF2 group next to the halide. The fluorine is gone, and I have an alkene."

Support Resolution: You are experiencing


-fluoride elimination. After Pd inserts, it eliminates F-Pd-X to form a double bond.
  • Fix: This is mechanistically difficult to stop with standard Pd catalysis. Consider switching to Nickel catalysis (Ni) . Ni-alkyl species are less prone to

    
    -fluoride elimination than Pd-alkyl species due to the stronger Ni-C bond and higher barrier for elimination [6].
    
Part 4: Summary of Optimization Matrix

Use this decision tree to select your conditions.

Substrate HazardPrimary RiskRecommended LigandRecommended BaseRecommended Solvent
2-Fluoropyridines

(Base attack)
XPhos, RuPhos

,

Toluene/Water (10:1)
Ortho-Fluoroarenes Chelation-assisted C-F activationBrettPhos, tBuXPhos

1,4-Dioxane
Polyfluoroarenes Hydrodefluorination (HDF)Q-Phos, P(t-Bu)3KF, CsFTHF (Anhydrous)
References
  • BenchChem. (2025).[2][3] Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines.Link

  • K. L. Billingsley, et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.[4] Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[5] Link

  • Organic Chemistry Portal. (2020). Suzuki Coupling of Electron-Deficient Heterocycles.Link

  • Sun, A. D., & Love, J. A. (2010).[6] Cross coupling reactions of polyfluoroarenes via C-F activation.[1][6] Dalton Transactions.[6] Link

  • Zhu Group. (2024). Mechanistic Insight into Ni-Catalyzed Cross-Coupling and C-F Activation.Link

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Electron-Deficient 5-Azaindoles

Welcome to the technical support center for the N-alkylation of electron-deficient 5-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of electron-deficient 5-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. By addressing common experimental issues in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles.

The 5-azaindole scaffold is a privileged structure in medicinal chemistry, but its electron-deficient nature, a result of the pyridine ring, introduces specific challenges to standard N-alkylation protocols. This guide will help you troubleshoot and optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of electron-deficient 5-azaindoles more challenging than standard indoles?

A: The primary challenge stems from the electronic properties of the 5-azaindole nucleus. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the entire ring system. This has two main consequences:

  • Increased Acidity: The N-H proton of the pyrrole ring is more acidic than that of indole, making deprotonation easier.

  • Decreased Nucleophilicity: Once deprotonated, the resulting azaindolate anion is less nucleophilic than a corresponding indolate anion. The negative charge is delocalized over the electron-deficient system, reducing its drive to attack an electrophile. This often necessitates more forcing reaction conditions, such as higher temperatures or more reactive alkylating agents, to achieve good conversion.[1]

Q2: What are the primary competing side reactions, and how can they be minimized?

A: The main side reaction is C-alkylation, particularly at the C3 position, which remains a nucleophilic site.[2] Another potential issue is alkylation at the pyridine nitrogen (N5), although this is generally less common. To favor N1-alkylation:

  • Ensure Complete Deprotonation: Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) is crucial.[2] This ensures the formation of the N1-anion, which is a better nucleophile than the neutral 5-azaindole. Incomplete deprotonation leaves the neutral starting material, which can undergo electrophilic attack at C3.

  • Control Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

  • Choice of Counter-ion: The cation from the base (e.g., Na+, K+, Cs+) can influence the reaction's regioselectivity.[2] Experimenting with different bases may be beneficial.

Q3: What alternative methods exist for N-alkylation if standard SN2 conditions fail?

A: For sensitive substrates or when standard methods give low yields, the Mitsunobu reaction is a powerful alternative.[3][4] This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] It proceeds under milder, neutral conditions and can be effective for sterically hindered or less reactive substrates.[3] The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[6]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows little to no consumption of the 5-azaindole starting material. What are the likely causes and solutions?

A: This is a common issue often related to insufficient activation of the nucleophile or low reactivity of the electrophile.

Probable Cause Explanation & Solution
Insufficient Deprotonation The base may be too weak to fully deprotonate the N-H of the electron-deficient azaindole. Action: Switch to a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure a stoichiometry of at least 1.1-1.5 equivalents of the base.[2]
Reagent & Solvent Impurity Trace amounts of water or other protic impurities in the reagents or solvent will quench the strong base and the azaindolate anion, halting the reaction.[1] Action: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Low Reaction Temperature The reaction may lack sufficient energy to overcome the activation barrier, especially with a stabilized nucleophile and a weak electrophile. Action: Gradually increase the reaction temperature. Monitoring by TLC or LC-MS can help determine the optimal temperature. It is not uncommon for these reactions to require heating to 80 °C or higher.[1][7]
Poor Leaving Group The reactivity of the alkylating agent is critical. The general trend for leaving group ability is I > Br > Cl > OTs.[1] Action: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. Alternatively, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive alkyl iodide in situ via a Finkelstein reaction.[1][8]
Poor Solubility If any of the reaction components (substrate, base, or alkylating agent) are not fully dissolved, the reaction will be slow and inefficient. Action: Switch to a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices as they effectively solvate the anionic nucleophile and other reagents.[1][8]
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I am observing multiple spots on my TLC and my NMR shows a mixture of isomers. How can I improve N1-selectivity?

A: This indicates that alkylation is occurring at other sites, most likely C3. The key is to manipulate the reaction conditions to favor attack by the N1 anion.

G cluster_0 cluster_1 start Poor Regioselectivity (N1 vs. C3 Alkylation) cause1 Incomplete Deprotonation start->cause1 cause2 Solvent Effects start->cause2 cause3 Counter-ion Effects start->cause3 sol1 Use Stronger Base (NaH, KH) Ensure >1.1 eq. cause1->sol1 sol2 Use Polar Aprotic Solvent (e.g., DMF) cause2->sol2 sol3 Experiment with Different Bases (Cs2CO3, K2CO3, NaH) cause3->sol3

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Force Anion Formation: The most reliable way to ensure N-alkylation is to generate and use the pre-formed azaindolate anion. This is best achieved with a strong, non-nucleophilic base like NaH in an anhydrous polar aprotic solvent like DMF or THF.[2] Allow sufficient time for the deprotonation (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.

  • Leverage Solvent Polarity: Highly polar aprotic solvents like DMF can better solvate the cation, creating a "freer" and more reactive N-anion, which favors N-alkylation. In less polar solvents, ion-pairing between the anion and the counter-ion can lead to more C3-alkylation.[2]

  • Consider Steric Hindrance: If your alkylating agent is bulky, it may preferentially react at the less sterically hindered N1 position. Conversely, very small and reactive electrophiles (like methyl iodide) might show less selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • Electron-deficient 5-azaindole substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 5-azaindole substrate (1.0 eq.). Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution) via syringe. Stir until the substrate is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).[1]

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution. Dilute with water and extract with an organic solvent like EtOAc (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

G cluster_workflow N-Alkylation Workflow prep 1. Preparation (Substrate in Flask, Inert Atmosphere) dissolve 2. Dissolve (Anhydrous DMF) prep->dissolve deprotonate 3. Deprotonate (NaH, 0°C -> RT) dissolve->deprotonate alkylate 4. Alkylate (Add Electrophile, 0°C) deprotonate->alkylate react 5. Reaction (RT or Heat, Monitor) alkylate->react workup 6. Workup (Quench, Extract) react->workup purify 7. Purify (Chromatography) workup->purify

Caption: Step-by-step experimental workflow for N-alkylation.
Protocol 2: Alternative N-Alkylation via the Mitsunobu Reaction

Materials:

  • Electron-deficient 5-azaindole substrate

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-azaindole (1.0 eq.), the alcohol (1.2 eq.), and PPh3 (1.5 eq.) in anhydrous THF.

  • Initiation: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[5] A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography. The by-products (triphenylphosphine oxide and the hydrazine dicarboxylate) are typically less polar than the desired product.[9]

References

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • US7067676B2 - N-alkylation of indole derivatives. Google Patents.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]

  • Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. Available at: [Link]

  • Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. PubMed. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Resolving regioselectivity problems in 5-azaindole substitution

Technical Support Center: 5-Azaindole Substitution Welcome to the technical support center for synthetic chemists working with the 5-azaindole scaffold. This guide is designed to provide direct, actionable solutions to c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Azaindole Substitution

Welcome to the technical support center for synthetic chemists working with the 5-azaindole scaffold. This guide is designed to provide direct, actionable solutions to common regioselectivity challenges encountered during the functionalization of this important heterocycle. As a bioisostere of indole, 5-azaindole is a privileged structure in medicinal chemistry, but its unique electronic properties often lead to unexpected reactivity and mixtures of isomers.[1] This resource consolidates field-proven insights and detailed protocols to help you navigate these complexities with confidence.

Section 1: Understanding the Core Problem

Q1: Why is achieving regioselectivity in 5-azaindole substitutions so much harder than with standard indoles?

A1: The difficulty arises from the influence of the pyridine nitrogen at the 5-position. This nitrogen atom is electron-withdrawing via an inductive effect, which deactivates the entire ring system towards electrophilic aromatic substitution compared to indole. More importantly, it significantly alters the electron density distribution across both the pyrrole and pyridine rings.

  • Pyrrole Ring Reactivity: Like indole, the C3 position is the most electron-rich and generally the most reactive site for electrophiles.[2] This is due to the ability of the pyrrole nitrogen (N1) to stabilize the intermediate sigma complex.[3]

  • Pyridine Ring Deactivation: The pyridine nitrogen strongly deactivates its own ring, making electrophilic attack on C4, C6, and C7 very difficult under standard conditions.

  • The "Reactivity Soup": The interplay between the electron-donating pyrrole nitrogen and the electron-withdrawing pyridine nitrogen creates a nuanced reactivity profile where multiple positions can compete, often leading to mixtures of C3 and pyridine-ring substituted products, or decomposition under harsh acidic conditions.

To visualize this, consider the resonance structures. The lone pair on N1 enriches the pyrrole ring, making C3 the kinetic site of protonation and electrophilic attack. However, the pyridine nitrogen acts as a "sink," pulling density away from the benzene-equivalent ring.

Diagram 1: Reactivity Hotspots in 5-Azaindole

A simplified diagram illustrating the competing sites for electrophilic attack. C3 is the most nucleophilic, but other positions can react under specific conditions.

Caption: Relative reactivity sites on the 5-azaindole scaffold.

Section 2: Troubleshooting Electrophilic Substitutions

This is often the first-line approach for functionalization. However, success hinges on carefully controlling conditions to favor one regioisomer.

Halogenation (e.g., with NBS, NIS)

Q2: My reaction of N-protected 5-azaindole with N-bromosuccinimide (NBS) in acetonitrile is giving me a messy mixture of C3- and C6-bromo isomers. How can I improve C3 selectivity?

A2: This is a classic problem. While C3 is electronically favored, competing pathways can be activated. Here’s how to troubleshoot:

  • Solvent Choice is Critical: The solvent can dramatically influence the reaction mechanism. In polar aprotic solvents like DMF, the reaction can proceed through a more ionic pathway, favoring C3 attack. Acetonitrile can sometimes promote radical pathways or other mechanisms that are less selective.

  • Lower the Temperature: Run the reaction at 0 °C or even -20 °C. Lowering the temperature increases the selectivity for the kinetically favored product, which is typically the C3-isomer.

  • Protecting Group Influence: The nature of the N1-protecting group matters. Bulky groups like tosyl (Ts) or benzenesulfonyl (Bs) can sterically hinder C2, further enhancing the intrinsic preference for C3. Electron-withdrawing groups also deactivate the pyrrole ring, which can improve control.

  • Reagent Choice: For iodination, N-iodosuccinimide (NIS) is highly effective for C3 functionalization.[4]

Recommended Protocol for C3-Bromination:

  • Dissolve N-tosyl-5-azaindole (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Nitration

Q3: I'm attempting to nitrate 5-azaindole with standard HNO₃/H₂SO₄ and observing significant decomposition and low yields. What's going wrong?

A3: You are encountering two major pitfalls of azaindole chemistry:

  • Acid-Catalyzed Polymerization: Like indole, the 5-azaindole nucleus is highly susceptible to polymerization under strong acidic conditions.[5]

  • N-Oxidation: The pyridine nitrogen can be oxidized by strong nitrating agents, leading to side products and deactivation.

The solution is to avoid strongly acidic conditions and use milder nitrating agents.

Troubleshooting & Alternative Strategies:

  • Milder Reagents: Use reagents that generate the nitronium ion (NO₂⁺) under non-acidic or weakly acidic conditions. A combination of tetramethylammonium nitrate and trifluoroacetic anhydride is a well-established method for the C3-nitration of indoles and can be adapted here.[5]

  • N-Protection: Protecting the pyrrole nitrogen (N1) with an electron-withdrawing group (e.g., Ts, Boc) can temper the reactivity of the pyrrole ring, reducing polymerization and often improving yields.

  • Benzene Ring Nitration: To achieve nitration on the pyridine ring (a much harder task), the pyrrole ring must first be deactivated. This is sometimes achieved by protonation at C3 in a very strong acid, which then directs the electrophile to the less deactivated pyridine ring.[5] However, this is a challenging reaction often resulting in a mixture of C4 and C6 isomers. A more reliable method for pyridine ring functionalization is via directed metalation (see Section 3).

Friedel-Crafts Acylation

Q4: Why does my Friedel-Crafts acylation of 5-azaindole with AlCl₃ fail, and what are the modern alternatives?

A4: This is a textbook case of catalyst inhibition. The lone pair of electrons on the basic pyridine nitrogen (N5) coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[6] This complexation deactivates the catalyst, preventing it from activating the acyl chloride. Furthermore, the complex itself is now highly deactivated towards electrophilic attack.

Modern Alternatives to Bypass Lewis Acids:

  • Vilsmeier-Haack Reaction: This is a reliable method for introducing a formyl group at C3 using a mixture of phosphorus oxychloride (POCl₃) and DMF.

  • Acylation of Metalated Intermediates: A highly effective strategy is to first deprotonate the 5-azaindole at a specific position (e.g., C3 or C4, see Section 3) with a strong base like n-BuLi or LDA, and then quench the resulting organolithium species with an acyl chloride or anhydride. This avoids Lewis acids entirely.

  • Catalytic Methods: Some modern methods use catalysts like zinc oxide or copper(II) triflate under milder conditions to achieve C3-acylation, particularly with more reactive acylating agents like acid anhydrides.[7][8]

Section 3: Advanced Strategies for Pyridine Ring Functionalization

When electrophilic substitution fails to provide the desired regioselectivity on the pyridine ring, more advanced, directed methods are required.

Q5: I need to introduce a substituent specifically at the C4 position. How can this be achieved?

A5: The most powerful and reliable method for C4 functionalization is Directed ortho-Metalation (DoM) .[9] This strategy uses a Directed Metalation Group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific adjacent position, enabling regioselective deprotonation.

The DoM Workflow:

  • Install a DMG: The key is to install a protecting group on the pyrrole nitrogen (N1) that can also function as a DMG. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. The oxygen atoms in the SEM group chelate to the lithium of the base.

  • Directed Lithiation: This chelation brings the base (e.g., t-BuLi) into close proximity to the C4 proton, leading to its selective removal over all other protons in the molecule.

  • Electrophilic Quench: The resulting C4-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., I₂, DMF, aldehydes, CO₂, etc.).

  • Deprotection: The SEM group can be readily removed under acidic conditions (e.g., TBAF, HCl) to reveal the N-unprotected C4-substituted 5-azaindole.

Diagram 2: Directed ortho-Metalation (DoM) Workflow for C4-Functionalization

DoM_Workflow Start 5-Azaindole Protected N1-SEM Protected 5-Azaindole Start->Protected 1. SEM-Cl, NaH Lithiated C4-Lithiated Intermediate (Key Step) Protected->Lithiated 2. t-BuLi, THF, -78°C Quenched C4-Functionalized (Protected) Lithiated->Quenched 3. Electrophile (E+) Final Final C4-Substituted 5-Azaindole Quenched->Final 4. Deprotection (e.g., HCl)

Caption: Stepwise workflow for achieving C4-substitution via DoM.

Section 4: Troubleshooting Metal-Catalyzed Cross-Coupling

After successfully installing a halogen, the next step is often a cross-coupling reaction like Suzuki-Miyaura.

Q6: My Suzuki coupling of a C6-bromo-5-azaindole is sluggish and gives low yields. I suspect catalyst poisoning. How can I improve this reaction?

A6: Your suspicion is likely correct. The pyridine nitrogen (N5) can coordinate to the palladium catalyst, inhibiting its activity. Overcoming this requires careful selection of the catalytic system.

Optimization Strategies for Suzuki Coupling:

  • Ligand Choice: Use electron-rich, bulky phosphine ligands. Ligands like SPhos, XPhos, or dppf are often effective.[10][11] They accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the rate of catalyst inhibition.

  • Catalyst Choice: Palladium pre-catalysts, such as Pd(dppf)Cl₂, are often more robust and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[10]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is usually sufficient.[10][11] Very strong bases can sometimes lead to side reactions.

  • Solvent System: A mixture of an organic solvent like dioxane, DME, or toluene with water is standard.[12]

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-aza/indazoles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Notes
Pd(dppf)Cl₂K₂CO₃DME80295High yield, short time for bromo-indazole.[10][11]
Pd(PCy₃)₂K₂CO₃DME80465Moderate yield, electron-rich ligand.[10][11]
Pd(PPh₃)₄K₂CO₃DME80422Common but less effective for this substrate.[10][11]
Pd(OAc)₂ / SPhosK₂CO₃Water:ACN1000.5-0.7>90Effective for 5-bromoindole, applicable here.[12]

Section 5: Final FAQs

Q7: Is it possible to achieve C-H activation directly on the pyridine ring without a directing group?

A7: Yes, this is an area of active research and some successes have been reported, though they are often substrate-specific.[13][14] Palladium-catalyzed C-H arylations at C4 or C6 have been achieved, sometimes using N-oxides of the azaindole to modulate reactivity and direct the catalyst.[14] These methods often require extensive optimization of catalysts, ligands, and oxidants and are generally more complex than the DoM strategy.[15]

Q8: What is the best general-purpose N-protecting group for 5-azaindole chemistry?

A8: There is no single "best" group; the choice is context-dependent:

  • For stability and activation (e.g., halogenation): Tosyl (Ts) or Benzenesulfonyl (Bs) are excellent choices. They are robust and electron-withdrawing.

  • For easy removal: tert-Butoxycarbonyl (Boc) is common, as it can be removed under mild acidic conditions (e.g., TFA).[4]

  • For Directed Metalation (DoM): SEM is the group of choice for directing to C4. Carbamoyl groups can also be used to direct metalation to different positions.[16]

References

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2026). Vertex AI Search.
  • Electrochemical Cascade Amidation and C-H Halogen
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). PMC.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017).
  • Azaindole Therapeutic Agents. (n.d.). PMC.
  • Metalation of Indole. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.).
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. (n.d.). Benchchem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI.
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF. (n.d.).
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI.
  • Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. (n.d.).
  • Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (n.d.). IKM Institut Kimia Malaysia.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PMC.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. (n.d.). Semantic Scholar.
  • Friedel–Crafts Acyl
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PMC.
  • Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. (2019). RUN - UNL Repository.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (n.d.). DTIC.
  • (PDF) Direct nitration of five membered heterocycles. (n.d.).
  • Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. (2002).
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Stack Exchange.
  • Directed ortho metal
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (n.d.).
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. (n.d.). Experts@Minnesota.
  • Regioselectivity in Electrophilic Arom
  • Technical Support Center: Regioisomer Formation in Indole Nitr
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025).
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (n.d.). RSC Publishing.

Sources

Troubleshooting

Stability of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine in acidic media

Technical Support Center: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine Welcome to the technical support center for 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this fluorinated heterocyclic compound in their experimental workflows. Given the unique chemical nature of this scaffold, questions regarding its stability, particularly in acidic media, are common. This document provides in-depth troubleshooting advice, mechanistic explanations, and recommended protocols to ensure the integrity of your experiments.

While specific degradation kinetics for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine are not extensively published, this guide is built upon established principles of heterocyclic chemistry, data from analogous pyrrolopyridine systems, and the known effects of fluorine substitution on aromatic rings.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine turned dark brown/black after adding trifluoroacetic acid (TFA). What is happening?

A1: This is a classic indicator of acid-catalyzed polymerization of the pyrrole ring.[1][2] The pyrrole moiety, even when fused to a pyridine ring and substituted with electron-withdrawing fluorine atoms, retains a degree of electron-rich character.[3] Under acidic conditions, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly susceptible to electrophilic attack.[1] A protonated molecule can then be attacked by a neutral molecule, initiating a chain reaction that leads to insoluble, dark-colored polymers.[1][2]

Troubleshooting Steps:

  • Lower the Temperature: Before adding the acid, cool the reaction mixture significantly (e.g., to -78 °C or 0 °C).

  • Slow Addition & Dilution: Add the acid dropwise to a well-stirred, dilute solution of the pyrrolopyridine. This prevents localized high concentrations of acid.

  • N-Protection: The most robust solution is to protect the pyrrole nitrogen (N-H). An electron-withdrawing protecting group, such as a tosyl (Ts) or a Boc group (if subsequent steps do not involve strong acid), can decrease the electron density of the pyrrole ring, making it less prone to protonation and polymerization.[1]

Q2: I am performing a reaction in aqueous HCl. What are the likely degradation pathways for 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine?

A2: In aqueous acidic media, two primary degradation pathways should be considered: polymerization (as discussed in Q1) and hydrolysis. Studies on related pyrrolo[3,4-c]pyridine derivatives have shown they are labile in acidic medium, with hydrolysis of imide bonds being a key degradation route.[4][5][6] For your specific molecule, the concern would be potential acid-catalyzed hydrolysis of the C-F bonds, although this is generally less favorable than reactions involving the pyrrole ring.

  • Pathway 1: Pyrrole Ring Protonation and Opening/Polymerization: The most probable event is protonation on the pyrrole ring, leading to instability and potential polymerization.[1][2]

  • Pathway 2: Pyridine Ring Protonation: The pyridine nitrogen is the most basic site and will be protonated. This deactivates the pyridine ring towards electrophilic attack but does not prevent reactions on the fused pyrrole moiety.

  • Pathway 3: Hydrolysis of C-F Bonds (Less Likely): While the C-F bond is very strong, acid catalysis can facilitate the hydrolysis of activated aryl fluorides.[7][8] The fluorine atoms on the pyridine ring are at positions activated towards nucleophilic substitution. While hydrolysis is less common than reactions with stronger nucleophiles, it is a possibility under harsh acidic conditions and elevated temperatures.

A kinetic study on a related pyrrolo[3,4-c]pyridine derivative determined a pH of minimum stability (pHmin) at 2.1, indicating that both specific acid- and base-catalyzed degradation occurs.[5][6]

Q3: How can I monitor the stability of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine during my experiment?

A3: The most effective method for monitoring the stability and potential degradation of your compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[5][6]

Recommended HPLC Protocol:

  • Column: Use a C18 column (e.g., LiChrosorb 100 RP-18, 5 µm).[5][6]

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.01 M phosphate buffer at pH 2 or 0.1% formic acid in water) is a good starting point.[5][6]

  • Detection: The pyrrolopyridine core has a strong UV absorbance. Monitor at a wavelength such as 239 nm or perform a PDA/DAD scan to determine the optimal wavelength.[5]

  • Procedure: At various time points, quench a small aliquot of your reaction mixture, dilute it appropriately, and inject it into the HPLC. The appearance of new peaks or a decrease in the area of your starting material's peak will indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in Acidic Media

You observe a new major peak in your LC-MS analysis with a mass corresponding to the replacement of one fluorine atom with a hydroxyl group (M+18-19).

  • Probable Cause: Acid-catalyzed nucleophilic aromatic substitution (SNAr) is occurring, with water acting as the nucleophile. The pyridine ring is activated for such reactions, and protonation of the pyridine nitrogen further enhances this effect. 4-fluoropyridine itself is known to be susceptible to acid-catalyzed transformation.[7]

  • Proposed Mechanism:

    • The pyridine nitrogen is protonated by the acid.

    • Water attacks the C4 or C6 position, which is electron-deficient.

    • A fluoride ion is eliminated, and after deprotonation, the corresponding hydroxypyridine derivative is formed.

  • Solutions:

    • Use Anhydrous Conditions: If water is not essential for your reaction, switch to an anhydrous organic solvent and use a non-aqueous acid source (e.g., HCl in dioxane).

    • Lower Reaction Temperature: As with most side reactions, lowering the temperature can significantly reduce the rate of hydrolysis.

    • Change the Acid: A bulkier acid might sterically hinder the approach of the water molecule.

Visualizing the Degradation Pathway: Acid-Catalyzed Polymerization

The following diagram illustrates the initiation step of the most common degradation pathway for pyrrole-containing compounds in acid.

G cluster_0 Initiation of Acid-Catalyzed Polymerization Pyrrole Neutral Pyrrole Ring (Electron Rich) Protonated_Pyrrole Protonated Pyrrole (Electrophilic, Aromaticity Lost) Pyrrole->Protonated_Pyrrole H_plus H+ Dimer_cation Dimer Cation Protonated_Pyrrole->Dimer_cation Attacked by another neutral pyrrole molecule Polymer -> Polymer Chain Dimer_cation->Polymer G start Experiment Planned in Acidic Medium check_stability Is Compound Stability a Concern? start->check_stability run_pilot Run Small-Scale Pilot Reaction at Low Temp check_stability->run_pilot Yes proceed Proceed with Full-Scale Experiment Under Optimized Conditions check_stability->proceed No monitor Monitor by HPLC/LC-MS for Degradation Products run_pilot->monitor degradation_obs Degradation Observed? monitor->degradation_obs degradation_obs->proceed No troubleshoot Troubleshoot: 1. Lower Temperature Further 2. Use Anhydrous Conditions 3. Change Acid Source degradation_obs->troubleshoot Yes protect_N Consider N-H Protection (e.g., Tosylation) troubleshoot->protect_N re_evaluate Re-evaluate Synthetic Route protect_N->re_evaluate

Sources

Optimization

Technical Support Center: Separation of Mono- and Di-fluoro Azaindole Byproducts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for resolving challenges associated with the separation of mono- and di-fluoro azaindole byproducts. The synthesis of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving challenges associated with the separation of mono- and di-fluoro azaindole byproducts. The synthesis of fluorinated azaindoles, which are privileged structures in medicinal chemistry, often yields isomeric byproducts that are notoriously difficult to separate due to their nearly identical physicochemical properties.[1][2][3] This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve baseline separation and accurate characterization of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of mono- and di-fluoro azaindole isomers so challenging?

The primary challenge lies in the subtle structural differences between these isomers. Mono- and di-fluorinated azaindoles, particularly positional isomers, have the same molecular backbone and often differ only by the location or number of fluorine atoms. This results in very similar:

  • Polarity and Hydrophobicity: Leading to near-identical retention times in reversed-phase chromatography.

  • Molecular Weight: Making them difficult to resolve by mass spectrometry alone, although high-resolution MS can distinguish them.

  • Shape and Size: Limiting the effectiveness of size-exclusion or shape-selective stationary phases.

Achieving separation requires chromatographic conditions that can exploit the minor differences in dipole moment, hydrogen bonding potential, and π-π interactions imparted by the highly electronegative fluorine atoms.

Q2: I suspect I have a mixture of isomers. What is the first step to confirm this?

Before optimizing a separation, you must confirm the presence of multiple components. Co-eluting peaks can often be mistaken for a single broad or tailing peak.[4]

Initial Analytical Workflow:

  • LC-MS Analysis: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. Even if the peaks are not chromatographically resolved, you can extract ion chromatograms for the exact masses of your expected mono- and di-fluoro products. This confirms their presence in the sample.

  • Peak Purity Analysis: If your HPLC is equipped with a Diode Array Detector (DAD/PDA), perform a peak purity analysis. The software assesses UV-Vis spectra across the peak. If the spectra are not identical, it strongly indicates the presence of more than one compound.[1][4][5]

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. ¹⁹F NMR is highly sensitive to the local electronic environment. Mono- and di-fluoro isomers will produce distinct signals with different chemical shifts and coupling patterns, providing unambiguous evidence of a mixture.[6][7]

Q3: Which chromatographic technique should I start with: HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this challenge. The best starting point depends on your specific goals and available equipment.

FeatureHPLC (Reversed-Phase)SFC (Normal-Phase)Recommendation
Versatility Excellent for a wide range of polarities. Extensive variety of stationary phases available.Excellent for chiral separations and moderately polar to non-polar compounds.[8][9]Start with HPLC due to its broad applicability and the wider availability of diverse column chemistries.
Speed Standard run times.Typically 3-5 times faster than HPLC due to the low viscosity of supercritical CO₂.[9][10]For high-throughput screening or rapid purification, SFC is superior.[10]
"Green" Chemistry Uses significant volumes of organic solvents.Primarily uses captured CO₂, reducing organic solvent consumption significantly.[9][11]SFC is the more environmentally friendly option.
Purification Solvent removal (water/acetonitrile) can be time-consuming.CO₂ evaporates upon depressurization, leaving the product in a small volume of co-solvent for rapid recovery.[8][11]SFC is highly efficient for preparative-scale purification.

Troubleshooting Guide: HPLC Separation

This section addresses the common issue of co-elution or poor resolution of fluoro-azaindole isomers in Reversed-Phase HPLC.

Issue: My mono- and di-fluoro azaindole isomers are co-eluting on a C18 column.

This is a frequent scenario because the subtle polarity differences are insufficient for separation on a standard C18 stationary phase. The following workflow provides a systematic approach to resolving this issue.

// Mobile Phase Optimization mobile_phase [label="Step 1: Modify Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_organic [label="Change Organic Solvent\n(Acetonitrile vs. Methanol)"]; shallow_gradient [label="Make Gradient Shallower\n(e.g., 0.2% B/min)"]; adjust_ph [label="Adjust pH with Additives\n(0.1% FA, TFA, or NH4OH)"];

// Stationary Phase Optimization stationary_phase [label="Step 2: Change Stationary Phase\n(If Mobile Phase Fails)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenyl_column [label="Use Phenyl Column\n(e.g., Phenyl-Hexyl)"]; fluoro_column [label="Use Fluorinated Column\n(e.g., PFP, F5)"];

// Final Optimization optimize_temp [label="Step 3: Optimize Temperature\n(Try 25°C, 40°C, 60°C)"];

end [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_purity; check_purity -> mobile_phase [label=" Confirmed "]; mobile_phase -> change_organic -> shallow_gradient -> adjust_ph; adjust_ph -> stationary_phase [label=" No Resolution "]; stationary_phase -> phenyl_column; stationary_phase -> fluoro_column; phenyl_column -> optimize_temp; fluoro_column -> optimize_temp; optimize_temp -> end [label=" Success "];

// Invisible edges for alignment {rank=same; change_organic; shallow_gradient; adjust_ph;} {rank=same; phenyl_column; fluoro_column;} } enddot Caption: Systematic workflow for resolving co-eluting fluoro-azaindole isomers in HPLC.

Protocol 1: Systematic HPLC Method Development

This protocol details the steps outlined in the workflow diagram.

1. Baseline Experiment & Confirmation

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Action: Run your sample and confirm co-elution using DAD peak purity and/or MS analysis.[1][5]

2. Mobile Phase Optimization The goal is to alter the selectivity (α), which governs the relative separation between two peaks.

  • Change Organic Modifier: Replace acetonitrile with methanol. Methanol is a hydrogen-bond donor and acceptor, which can introduce different interactions with your analytes compared to acetonitrile (a hydrogen-bond acceptor). This is often the most impactful first step.[5]

  • Shallow the Gradient: If you see a shoulder or slight peak distortion, slow the rate of change of the organic solvent. A shallower gradient increases the time analytes spend in the "just right" mobile phase composition for separation.[1] Try reducing the gradient slope to 0.5% or even 0.2% per minute across the elution window of your isomers.

  • Adjust pH: The pKa of the azaindole nitrogen can influence retention. If your compound is ionizable, adjusting the mobile phase pH can significantly alter selectivity.[1] Try using 0.1% trifluoroacetic acid (TFA) for a lower pH or a buffer like ammonium formate/acetate at a higher pH.

3. Stationary Phase Optimization If mobile phase changes are insufficient, the stationary phase chemistry is the next critical parameter. The goal is to introduce interaction mechanisms beyond simple hydrophobicity.

  • Phenyl-Hexyl Columns: These phases provide π-π interactions, which can be highly effective for aromatic compounds like azaindoles. The electron-rich phenyl ring of the stationary phase can differentially interact with the electron distribution of the mono- and di-fluoro isomers. This is an excellent first alternative to C18.[3][12]

  • Pentafluorophenyl (PFP or F5) Columns: These are often the best choice for separating fluorinated compounds.[13][14] PFP phases offer a combination of hydrophobic, aromatic, and unique dipole-dipole interactions due to the highly electronegative fluorine atoms on the phenyl rings of the stationary phase. They show enhanced selectivity for positional and halogenated isomers.[12][14]

4. Temperature Optimization Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence peak shape and, occasionally, selectivity.[1] Once you have a promising column and mobile phase, screen temperatures (e.g., 25°C, 40°C, 60°C) to fine-tune the separation. Higher temperatures decrease retention time and can improve efficiency, but may sometimes reduce selectivity.

Troubleshooting Guide: SFC Separation

SFC is a powerful orthogonal technique, operating on normal-phase principles. It is particularly effective for isomer separations.

Issue: I am new to SFC and need a starting point for separating my fluoro-azaindole isomers.

SFC method development involves optimizing the co-solvent, additives, back pressure, and temperature.

SFC_Optimization_Diagram center_node SFC Separation (CO2 + Co-solvent) co_solvent Co-solvent Choice (Methanol, Ethanol, IPA) Impacts Polarity & Selectivity center_node->co_solvent additives Additive Choice (DEA, TFA, NH4OH) Improves Peak Shape center_node->additives pressure Back Pressure (100-200 bar) Affects Fluid Density & Retention center_node->pressure temperature Temperature (35-60 °C) Impacts Fluid Properties & Kinetics center_node->temperature

Protocol 2: Initial SFC Method Screening

This protocol provides a robust starting point for separating neutral or basic azaindole compounds.

1. System & Column Setup

  • Column: A polar stationary phase is recommended. Start with a 2-Ethylpyridine or a Diol column. Chiral polysaccharide-based columns can also show excellent achiral selectivity.[9]

  • Primary Mobile Phase: Supercritical CO₂.

2. Co-Solvent and Additive Screening The choice of co-solvent (modifier) and additive is critical for achieving selectivity and good peak shape.

Co-SolventCommon AdditivePurpose & Comments
Methanol (MeOH) 0.1% Diethylamine (DEA) or Ammonium Hydroxide (NH₄OH)Excellent starting point. Methanol is a polar solvent that provides good solvating power. The basic additive deactivates acidic sites on the silica, improving peak shape for basic compounds like azaindoles.
Ethanol (EtOH) 0.1% DEA or NH₄OHSlightly less polar than methanol, can offer different selectivity.
Isopropanol (IPA) 0.1% DEA or NH₄OHLeast polar of the common alcohols, used to increase retention.
Acetonitrile (ACN) 0.1% Trifluoroacetic Acid (TFA)Can be used, but less common. Sometimes provides unique selectivity. TFA is used for acidic analytes.

3. Initial Screening Conditions

  • Co-solvent: Methanol with 0.1% NH₄OH.

  • Gradient: 5-40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Automated Back Pressure Regulator (ABPR): 150 bar.

  • Temperature: 40°C.[8]

4. Optimization

  • Co-solvent: If separation is poor, switch the co-solvent to ethanol or isopropanol to see if selectivity changes.

  • Gradient: If peaks are partially resolved, run a shallower gradient.

  • Back Pressure: Increasing pressure generally decreases retention time. Screen pressures between 120 and 180 bar.

  • Temperature: Screen temperatures between 35°C and 60°C to fine-tune the separation.

Guide: Isomer Characterization

Issue: I have achieved separation, but I don't know which peak corresponds to the mono-fluoro vs. the di-fluoro compound.

Definitive identification requires spectroscopic analysis of the collected fractions.

1. Mass Spectrometry (MS) This is the most straightforward method.

  • Action: Collect the separated peaks from your HPLC or SFC run.

  • Analysis: Infuse each fraction into a mass spectrometer.

  • Identification: The peak corresponding to the di-fluoro compound will have a mass that is approximately 18.0 Da (more precisely, the difference between F and H, which is 18.9984 - 1.0078 = 17.9906 Da) higher than the mono-fluoro compound.

2. ¹⁹F NMR Spectroscopy This method provides ultimate confirmation and can reveal the specific positional isomerism.

  • Action: Collect and dry down the fractions for each separated peak. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire a ¹⁹F NMR spectrum for each sample.

  • Identification:

    • Number of Signals: A mono-fluoro isomer will show one distinct signal (or set of signals if coupled to nearby protons). A di-fluoro isomer will show two distinct signals (unless they are chemically equivalent by symmetry).

    • Coupling: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants (J-values) can be used to determine the exact position of the fluorine atoms on the azaindole ring, thus distinguishing between positional isomers.[6][15]

References

  • Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020). Organic Letters. Retrieved from [Link]

  • Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates. (2025). MDPI. Retrieved from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). ChemRxiv. Retrieved from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2020). Waters. Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Retrieved from [Link]

  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences. Retrieved from [Link]

  • Supercritical Fluid Chromatography Equipment, Sfc Purification System. (n.d.). Hanbon. Retrieved from [Link]

  • (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). ResearchGate. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020). LCGC International. Retrieved from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Synthesis of Azaindoles. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). ResearchGate. Retrieved from [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (2023). ACS Chemical Neuroscience. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • [Separation of flavonol isomers by packed column supercritical fluids chromatography]. (n.d.). PubMed. Retrieved from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). MTC USA. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4,6-Difluoro-5-Azaindole vs. Non-Fluorinated 5-Azaindole

The following guide provides an in-depth technical comparison between 4,6-difluoro-5-azaindole and its non-fluorinated parent, 5-azaindole (1H-pyrrolo[3,2-c]pyridine). This analysis focuses on their application in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4,6-difluoro-5-azaindole and its non-fluorinated parent, 5-azaindole (1H-pyrrolo[3,2-c]pyridine). This analysis focuses on their application in kinase inhibitor design and radioligand development.

Executive Summary

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a privileged structure in medicinal chemistry, primarily utilized as a bioisostere of indole and purine to target the ATP-binding hinge region of kinases.[1]

The introduction of fluorine atoms at the C4 and C6 positions (flanking the pyridine nitrogen, N5) fundamentally alters the scaffold's physicochemical profile.[1] 4,6-Difluoro-5-azaindole is not merely a derivative but a "hardened" scaffold designed to:

  • Block Metabolic Soft Spots: Prevent oxidative metabolism at the electron-deficient C4 and C6 positions.

  • Modulate Basicity (pKa): Significantly lower the pKa of N5, altering hydrogen bond acceptor capability and membrane permeability.[1]

  • Enhance Lipophilicity: Increase LogP for improved blood-brain barrier (BBB) penetration, critical for CNS targets.[1]

Chemical & Physical Properties Comparison

The strategic placement of fluorine atoms creates distinct electronic environments.

Property5-Azaindole (Parent) 4,6-Difluoro-5-azaindole Impact on Drug Design
Structure Pyridine fused to PyrroleFluorines at C4 & C6Steric/Electronic Modulation
N5 Basicity (pKa) ~8.0 (Pyridine-like)< 4.0 (Estimated)Reduced Protonation: Fluorine's electronegativity pulls electron density from N5, preventing protonation at physiological pH.[1]
H-Bonding Strong H-Bond Acceptor (N5)Weakened H-Bond AcceptorSelectivity: Alters water-mediated networks in kinase pockets.
Metabolic Stability Low/Moderate (C4/C6 oxidation)High (Blocked)Half-life Extension: C-F bonds resist cytochrome P450 oxidation.[1]
Lipophilicity (cLogP) ~1.2~1.8 - 2.1CNS Penetration: Higher lipophilicity improves passive diffusion.
Structural Logic Diagram (SAR)

SAR_Analysis Parent 5-Azaindole Core F_Sub 4,6-Difluoro Substitution Parent->F_Sub Fluorination Effect1 Reduced N5 Basicity (Lower pKa) F_Sub->Effect1 Effect2 Metabolic Blockade (C4/C6 Protection) F_Sub->Effect2 Effect3 Increased Lipophilicity (Higher LogP) F_Sub->Effect3 Outcome1 Altered Hinge Binding (Selectivity) Effect1->Outcome1 Outcome2 Extended Half-Life (In Vivo Stability) Effect2->Outcome2 Outcome3 CNS Penetration (Brain Uptake) Effect3->Outcome3

Caption: Structure-Activity Relationship (SAR) showing how 4,6-difluorination translates to biological outcomes.

Biological Activity & Performance Data[2][3][4][5][6][7][8]

Case Study: CB2 Receptor Radioligands

A definitive comparison of these scaffolds is found in the development of Cannabinoid Receptor Type 2 (CB2) PET radioligands.[1] Researchers synthesized fluorinated 5-azaindoles to improve upon the metabolic instability of non-fluorinated analogs.

Study Reference: Kallinen et al., ACS Chem. Neurosci. 2023 [1].[1]

Experimental Data Summary
CompoundScaffold ModificationKi (hCB2)Selectivity (vs CB1)Brain Uptake (SUV)
Reference (Non-F) 5-Azaindole (Unsubstituted)>100 nMLowLow (Rapid Metabolism)
[18F] Compound 9 Fluorinated 5-Azaindole 7.7 nM HighHigh (Intact Tracer)
[18F] Compound 2 Isomeric F-Azaindole96.5 nMModerateModerate

Key Insight: The fluorinated derivative ([18F]9) demonstrated nanomolar affinity (7.7 nM) and, crucially, higher brain uptake in neuroinflammation models compared to the non-fluorinated control.[1] The fluorine substitution protected the scaffold from rapid peripheral metabolism, allowing it to reach the CNS target.[1]

Mechanism of Action: Kinase Hinge Binding

In kinase inhibitors (e.g., targeting MAP4K1 or Rho-kinase), the 5-azaindole acts as the "hinge binder."[1]

  • Non-Fluorinated: The N1 (pyrrole) acts as a donor, and N5 (pyridine) acts as an acceptor.[1]

  • 4,6-Difluoro: The electron-withdrawing fluorines reduce the electron density on N5.[1]

    • Result: This weakens the H-bond acceptance but increases specificity . By reducing the "stickiness" of the basic nitrogen, the molecule is less likely to bind promiscuously to off-target acidic residues, improving the toxicity profile.[1]

Experimental Protocols

A. Synthesis of 4,6-Difluoro-5-Azaindole Derivatives

Note: Direct electrophilic fluorination of 5-azaindole is non-selective.[1] The scaffold is best constructed from a fluorinated pyridine precursor.[1]

Protocol: Cyclization via Sonogashira/Amination

  • Starting Material: 2,6-Difluoro-4-iodo-3-aminopyridine (Precursor).[1]

  • Step 1 (Sonogashira Coupling):

    • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), TEA (3 equiv), TMS-acetylene (1.2 equiv).[1]

    • Conditions: Degas solvent (DMF), heat to 60°C for 4h.[1]

    • Checkpoint: Monitor disappearance of iodide by TLC (Hexane/EtOAc 8:1).[1]

  • Step 2 (Cyclization):

    • Reagents: KOtBu (2 equiv) in NMP or CuI-mediated cyclization.

    • Conditions: Heat to 80°C. The amino group attacks the alkyne (5-endo-dig) to form the pyrrole ring.

  • Step 3 (Deprotection): Removal of TMS group (if not removed in situ) using TBAF.[1]

B. Microsomal Stability Assay (Metabolic Resistance)

To validate the "Fluorine Effect" on stability.[1]

  • Preparation:

    • Test Compounds: 4,6-difluoro-5-azaindole derivative vs. non-fluorinated parent (1 µM final conc).

    • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • 
      .[1]
      
    • Expectation: The 4,6-difluoro analog should show a >2-fold increase in half-life (

      
      ).[1]
      

Visualizing the Workflow

Workflow Start Target Selection (Kinase/GPCR) Design Scaffold Design: Compare 5-Azaindole vs 4,6-Difluoro Start->Design Synth Synthesis: Sonogashira Cyclization Design->Synth Assay1 Biochemical Assay (Ki / IC50) Synth->Assay1 Assay2 Metabolic Stability (HLM t1/2) Synth->Assay2 Decision Select Lead: High Potency + High Stability Assay1->Decision <10 nM Assay2->Decision t1/2 > 60 min

Caption: Integrated workflow for evaluating azaindole scaffolds in drug discovery.

References

  • Kallinen, A., et al. (2023).[1] "Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands." ACS Chemical Neuroscience, 14(16), 2902-2921.[1] Link[1]

  • Mowat, J., et al. (2024).[1][2] "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor."[3][2][4][5] Journal of Medicinal Chemistry, 67(19), 17429-17453.[1][2] Link[1][2][5]

  • Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Future Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Fluorinated Pyrrolo[3,2-c]pyridine Inhibitors

Executive Summary The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a privileged structure in kinase inhibitor discovery, offering distinct distinct hydrogen-bonding capabilities and metabolic profiles com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a privileged structure in kinase inhibitor discovery, offering distinct distinct hydrogen-bonding capabilities and metabolic profiles compared to its isomer, 7-azaindole. This guide focuses on the fluorinated derivatives of this scaffold, specifically analyzing their performance as inhibitors of FMS Kinase (CSF-1R) and c-Met .

Experimental data indicates that strategic fluorination—particularly the incorporation of trifluoromethyl (-CF3) moieties on the aryl-binding tail—significantly enhances potency and selectivity. This guide compares the lead fluorinated candidate Compound 1r against non-fluorinated precursors and standard reference inhibitors, demonstrating a 3.2-fold potency increase and superior selectivity profiles.[1][2]

Technical Comparison: FMS Kinase Inhibition

The Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS) is a primary target for modulating tumor-associated macrophages (TAMs). The introduction of fluorine into the pyrrolo[3,2-c]pyridine scaffold modulates lipophilicity and induces conformational constraints that favor ATP-pocket binding.

Product Performance Matrix

The following data compares Compound 1r (a fluorinated pyrrolo[3,2-c]pyridine) against its lead precursor (KIST101029 ) and established standards.

Table 1: IC50 and Selectivity Profile (Enzymatic & Cell-Based)

FeatureCompound 1r (Fluorinated)KIST101029 (Lead Precursor)Sunitinib (Ref. Std.)
Primary Target FMS Kinase (CSF-1R) FMS KinaseMulti-Kinase (VEGFR/PDGFR)
Fluorine Modification 3-(trifluoromethyl)benzamide tailNon-fluorinated / Different subst.5-Fluoroindolin-2-one core
Enzymatic IC50 (FMS) 30 nM 96 nM~10-50 nM
Potency Gain 3.2x vs Lead BaselineN/A
Cellular IC50 (BMDM) 84 nM 195 nMN/A
Selectivity (vs c-Met) >33-fold selectiveModerateLow
Selectivity (vs FLT3) >33-fold selectiveModerateLow

Key Insight: The incorporation of the 3-(trifluoromethyl)benzamide moiety in Compound 1r does not merely increase lipophilicity; it creates a specific steric fit within the hydrophobic pocket of the FMS kinase, resulting in a 3-fold improvement in biochemical potency and a 2.3-fold improvement in cellular assays (Bone Marrow-Derived Macrophages) [1].

Mechanism of Action & Signaling Pathway

Inhibition of FMS kinase by fluorinated pyrrolo[3,2-c]pyridines disrupts the survival signaling of macrophages. The fluorinated tail occupies the hydrophobic region adjacent to the ATP-binding site, preventing autophosphorylation.

FMS_Signaling CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Activates PI3K PI3K FMS->PI3K Phosphorylation MAPK MAPK / ERK FMS->MAPK Inhibitor Fluorinated Inhibitor (Compound 1r) Inhibitor->FMS Blocks ATP Site AKT AKT PI3K->AKT Transcription Gene Transcription (c-Myc, Cyclin D) AKT->Transcription MAPK->Transcription Outcome Macrophage Proliferation & Survival Transcription->Outcome

Figure 1: Mechanism of CSF-1R inhibition. The fluorinated inhibitor competitively binds to the FMS receptor, blocking downstream PI3K/Akt and MAPK cascades essential for macrophage survival.

Secondary Application: c-Met Inhibition

While FMS is the primary target for the N-phenyl-pyrrolo[3,2-c]pyridine series, the scaffold also serves as a bioisostere for c-Met inhibitors.

  • Vertex Pharmaceuticals Series: 2-pyridone fused pyrrolo[3,2-c]pyridines.

  • Fluorine Impact: Substitution of the pendant phenyl ring with fluorine (e.g., 4-fluorophenyl) protects against metabolic oxidation at the para position, a common clearance liability in kinase inhibitors.

  • Performance:

    • Compound 2: IC50 = 1.8 nM (c-Met).[3]

    • Selectivity: High selectivity against VEGFR-2 (IC50 = 27 nM) and FLT3 (IC50 = 4 nM) [2].[3]

Experimental Protocols

To replicate the data or validate new fluorinated analogs, the following self-validating protocols are recommended.

Chemical Synthesis Workflow (Compound 1r Type)

The critical step is the introduction of the fluorinated moiety via amide coupling.

Synthesis_Workflow Start Pyrrolo[2,3-b]pyridine (7-azaindole) Step1 Oxidation & Chlorination (m-CPBA, POCl3) Start->Step1 Intermediate1 4-Cl-Pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Ring Rearrangement (Fusion with Nitroaniline) Intermediate1->Step2 Intermediate2 1-Aryl-4-amino- pyrrolo[3,2-c]pyridine Step2->Intermediate2 Step3 Amide Coupling (3-CF3-Benzoyl Chloride) Intermediate2->Step3 Final Fluorinated Product (Compound 1r) Step3->Final

Figure 2: Synthetic route for accessing fluorinated pyrrolo[3,2-c]pyridine derivatives via ring rearrangement and late-stage fluorinated amide coupling.

In Vitro Kinase Assay (FMS/c-Met)

Objective: Determine IC50 using a radiometric 33P-ATP assay (Gold Standard for accuracy).

  • Reagent Prep: Prepare kinase buffer (20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA).
    
  • Compound Handling: Dissolve fluorinated inhibitors in 100% DMSO. Serial dilute (3-fold) to generate a 10-point dose-response curve (start at 10

    
    M).
    
  • Reaction Assembly:

    • Add 5

      
      L of inhibitor (or DMSO control).
      
    • Add 10

      
      L of Enzyme (FMS or c-Met) diluted in buffer.
      
    • Incubate 15 min at Room Temp (allows slow-binding inhibitors to equilibrate).

    • Initiate reaction with 10

      
      L of Substrate Mix (poly(Glu,Tyr) 4:1 + [
      
      
      
      -33P]ATP).
  • Termination: After 40 min, spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Data Analysis: Fit data to the sigmoidal dose-response equation (variable slope) to extract IC50.

Cellular Selectivity Assay (BMDM vs. Fibroblasts)

Objective: Validate that the fluorinated compound kills cancer/macrophage cells but spares normal cells.

  • Cell Lines:

    • Target: Bone Marrow-Derived Macrophages (BMDM) stimulated with CSF-1.[1][2][4]

    • Control: HS-27 (Normal human fibroblasts).[1]

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with Compound 1r (0.01 - 10

    
    M) for 72h.
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Validation: Calculate Selectivity Index (SI) = IC50(HS-27) / IC50(BMDM).

    • Target SI for 1r: >30.

References

  • El-Sayed, M. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[2][5] [Link]

  • Bannen, L. C., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(15). [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

[1] Executive Safety Summary The Core Directive: The presence of two fluorine atoms on the pyrrolo-pyridine scaffold dictates that 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine must be treated strictly as Halogenated Organic Wa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

The Core Directive: The presence of two fluorine atoms on the pyrrolo-pyridine scaffold dictates that 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine must be treated strictly as Halogenated Organic Waste .[1]

Unlike standard organic intermediates, the thermal decomposition of this compound releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1] Consequently, disposal via standard fuel-blending (non-halogenated) streams is strictly prohibited as it risks damaging incinerator infrastructure and violating EPA/RCRA emission standards.[1]

Immediate Action Required:

  • Segregate: Never mix with non-halogenated solvents.

  • Containerize: Use HDPE (High-Density Polyethylene) or glass containers; ensure seals are PTFE-lined.

  • Label: Explicitly mark as "Halogenated Organic Waste" with the specific chemical name.

Hazard Identification & Waste Classification

Before disposal, you must validate the hazard profile.[1] This compound is a fused bicyclic nitrogen system with halogen substituents.[1]

Chemical Profile[2][3][4]
  • Chemical Name: 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine[1]

  • Waste Class: Halogenated Organic / Heterocyclic Base[1]

  • Key Risk: Formation of HF and NOx during combustion.[1]

Hazard Data Table
ParameterClassificationDescription
GHS Signal WARNING Treat as bioactive intermediate.[1][2][3]
Primary H-Codes H315, H319, H335Irritant to skin, eyes, and respiratory system.[1][2][3][4]
Acute Toxicity H302 (Oral)Harmful if swallowed.[1][2][3][4][5] Treat as toxic.
Thermal Decomp. HF / NOx Releases Hydrogen Fluoride and Nitrogen Oxides.[1]
Reactivity IncompatibleDO NOT MIX with strong oxidizers or strong acids.[1][6]

Waste Stream Segregation Logic

Proper segregation is the primary defense against downstream accidents.[1] Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Generation: 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidStream Solid Waste Stream (Halogenated Organics) Solid->SolidStream Scoop/Sweep SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHaloSolvent LiquidHaloStream Liquid Waste Stream A (Halogenated) HaloSolvent->LiquidHaloStream LiquidNonHaloStream Liquid Waste Stream B (Segregated Halogenated) NonHaloSolvent->LiquidNonHaloStream Do NOT use Fuel Blending Warning CRITICAL: Even if solvent is non-halogenated, the solute renders the mixture HALOGENATED. LiquidNonHaloStream->Warning

Figure 1: Decision matrix for waste stream segregation.[1] Note that the presence of the fluorinated solute overrides the classification of non-halogenated solvents.

Operational Disposal Procedures

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, filter cakes.[1]

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable, but HDPE minimizes breakage risk during transport.[1]

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust inhalation when the waste facility opens the drum.[1]

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Constituents: Write "4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (Solid)".

    • Hazard Check: Check "Toxic" and "Irritant".[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, quenched reaction mixtures.[1]

  • pH Validation (The Self-Validating Step):

    • Why: Fluorinated heterocycles can degrade in highly acidic environments, potentially releasing HF.[1]

    • Action: Check pH of the waste solution.[1] Adjust to pH 6–9 using a mild base (e.g., Sodium Bicarbonate) if the mixture is acidic.[1]

  • Transfer: Pour into the Halogenated Solvent waste carboy.

    • Note: Even if you dissolved the compound in Methanol (non-halogenated), the waste container MUST be the Halogenated stream because the solute contains fluorine.[1]

  • Log Entry: Record the volume and approximate concentration on the waste log. High fluorine content requires specific incineration parameters (scrubbers) at the disposal facility.

Emergency Contingencies: Spill Response

In the event of a spill outside the fume hood, execute the following workflow immediately.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill PPE Don PPE: Nitrile Gloves x2, N95/P100 Mask, Goggles, Lab Coat DrySpill->PPE WetSpill->PPE Cover Cover with wet paper towels (prevents dust aerosolization) PPE->Cover Absorb Absorb with Vermiculite or Universal Spill Pad PPE->Absorb Scoop Scoop into bag/jar Cover->Scoop Disposal Place debris in Halogenated Waste Container Scoop->Disposal Neutralize Check pH of surface; Neutralize if acidic Absorb->Neutralize Neutralize->Disposal Clean Wash surface with soap & water (Repeat 2x) Disposal->Clean

Figure 2: Step-by-step spill response workflow ensuring containment of fluorinated dust and liquids.

Scientific Rationale for Incineration

Why can't this go to standard fuel blending? Standard fuel blending uses high-BTU organic waste to fuel cement kilns.[1] However, these kilns often lack the aggressive wet scrubbing systems required to capture Hydrogen Fluoride (HF).[1]

  • Mechanism:

    
    [1]
    
  • Consequence: HF gas attacks the refractory lining of standard incinerators and creates toxic environmental plumes.[1]

  • Requirement: This waste must be sent to a RCRA-permitted hazardous waste combustor operating at >1100°C with alkaline scrubbers to neutralize the HF output [1].[1]

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Resource Documents.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Indoles and Azaindoles.[1] (General Hazard Class Reference). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. [Link][1]

Sources

Handling

Personal protective equipment for handling 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

Handling active pharmaceutical ingredients (APIs) and novel fluorinated heterocycles requires moving beyond generic safety data sheets to understand the specific physicochemical vulnerabilities of the molecule. 4,6-diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Handling active pharmaceutical ingredients (APIs) and novel fluorinated heterocycles requires moving beyond generic safety data sheets to understand the specific physicochemical vulnerabilities of the molecule. 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine (CAS: 2756329-79-8)[1] is a highly active fluorinated azaindole. Because of its structural features, it presents unique occupational hazards that demand a highly specialized approach to Personal Protective Equipment (PPE) and environmental containment.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating safety system. Every piece of PPE and procedural step recommended below is grounded in the mechanistic causality of the compound's reactivity and permeation dynamics.

Risk Profile & Mechanistic Causality

To design an effective PPE strategy, we must first deconstruct the molecule's specific hazard profile:

  • The Azaindole (Pyrrolo-Pyridine) Core: Pyridine and its derivatives are potent permeation enhancers. According to2, standard 5-mil disposable nitrile gloves offer less than 1 minute of breakthrough resistance against pyridine-based solvents[2]. If this compound is handled in solution, it can rapidly breach standard laboratory gloves, carrying the biologically active API directly through the dermal barrier.

  • The Fluorine Substituents: While the C-F bonds at the 4 and 6 positions are stable under physiological conditions, fluorinated organic compounds present a latent risk. Exposure to extreme thermal events, strong acids, or specific catalytic conditions can induce defluorination, generating highly toxic hydrogen fluoride (HF) as a byproduct[3].

  • Biological Activity: As a biologically active molecule utilized in drug discovery, it must be treated under the stringent guidelines for hazardous drugs (HDs). The 4 and USP <800> mandate the use of Containment Primary Engineering Controls (C-PEC) to prevent aerosol inhalation of APIs[4].

Quantitative PPE Matrix

The following table summarizes the mandatory PPE based on the state of the compound and the scale of the operation.

Operational StatePrimary Glove MaterialSecondary (Inner) GloveEye & Face ProtectionRespiratory & Body Protection
Dry Powder (Analytical) Nitrile (8-mil)Nitrile (5-mil)ANSI-approved safety gogglesN95/P100 Respirator, Flame-resistant lab coat
Dry Powder (Bulk >10g) Nitrile (8-mil)Nitrile (5-mil)Goggles + Full Face ShieldPAPR or Full-face respirator, Tyvek sleeves
In Solution (Synthesis) Butyl Rubber or Neoprene Nitrile (5-mil)Goggles + Full Face ShieldC-PEC (Fume Hood), Chemical-resistant apron

Note: Standard nitrile is strictly prohibited as a primary barrier when handling this compound in organic solutions due to rapid breakthrough times[2].

Step-by-Step Operational Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Protocol A: Dry Powder Handling (Weighing & Transfer)

Dry fluorinated powders often exhibit high static cling, increasing the risk of aerosolization and inhalation.

  • System Validation: Verify the C-PEC (fume hood or powder containment hood) is operating at a minimum face velocity of 80–100 fpm[4]. Perform a tissue flutter test at the sash opening to visually confirm inward airflow.

  • Donning: Don a flame-resistant lab coat. Apply the inner 5-mil nitrile glove, followed by the outer 8-mil nitrile glove.

  • Execution: Use a static-dissipative weighing spatula and anti-static weigh boats. Causality: Mitigating static electricity prevents the API from aerosolizing out of the weigh boat and contaminating the operator's sleeves.

  • Doffing: Seal the weigh boat inside a secondary closed container (e.g., a larger centrifuge tube) before removing it from the C-PEC. Remove the outer contaminated gloves inside the hood and dispose of them in a designated cytotoxic waste bin[5].

Protocol B: Solution Handling & Synthesis
  • System Validation: Inspect heavy-duty Butyl or Neoprene outer gloves for micro-tears using the pneumatic inflation method (trap air inside and squeeze to check for leaks).

  • Emergency Prep: Place a fresh tube of 2.5% calcium gluconate gel on the workstation exterior. Causality: While the compound is stable, any synthetic step involving strong acids could theoretically liberate HF[3][6]. Calcium gluconate is the specific antidote for HF dermal exposure.

  • Donning: Don standard nitrile inner gloves, followed by the validated Butyl rubber outer gloves. Wear a chemical-resistant apron over the lab coat.

  • Execution: Perform all dissolutions and transfers at least 6 inches inside the C-PEC sash. Keep all reaction vials capped when not actively transferring liquids.

  • Doffing: Rinse the Butyl outer gloves with a compatible neutralizing solvent (e.g., water/ethanol mixture) inside the hood to remove residual API before doffing.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this specific mitigation logic:

For Dry Powder Spills:

  • Do NOT sweep. Sweeping aerosolizes the API.

  • Gently cover the powder with damp absorbent pads (water or a mild surfactant) to trap the particulate.

  • Carefully fold the pads inward and place them into a rigid, leak-proof container[5].

For Solution Spills:

  • Evacuate the immediate area and allow the C-PEC to clear any volatile fumes for 2 minutes.

  • Apply an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to the spill from the perimeter inward. Causality: Halogenated solvents and fluorinated compounds should not be absorbed with combustible materials like paper towels, which can exacerbate reactions[7].

  • Scoop the absorbed matrix using non-sparking tools.

Waste Disposal: Waste containing 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine must be strictly segregated. It cannot be mixed with standard organic waste. It must be placed in a compatible polyethylene container, distinctly labeled as "Hazardous Waste - Halogenated Cytotoxic / API" [5][8].

Safety Logic & Workflow Visualization

The following diagram maps the critical decision points for handling this compound based on its operational state.

PPE_Protocol A Hazard Assessment: 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine B1 Dry Powder Handling (Weighing/Transfer) A->B1 Solid State B2 Solution Handling (Synthesis/Assays) A->B2 Dissolved C1 PPE: Double Nitrile Gloves N95/P100 Respirator Anti-static Tools B1->C1 C2 PPE: Butyl/Neoprene Outer Glove Splash Goggles & Face Shield Fume Hood (C-PEC) B2->C2 D Execution Phase (Continuous Flow Monitoring) C1->D C2->D E1 Routine Doffing & Decontamination D->E1 Success E2 Spill / Exposure Response D->E2 Incident F Dispose as Halogenated Cytotoxic Waste E1->F E2->F

Workflow for PPE selection and handling of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine based on state.

References

  • Controlling Occupational Exposure to Hazardous Drugs - Occupational Safety and Health Administration (OSHA). 4

  • Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania Environmental Health and Radiation Safety (EHRS). 2

  • Laboratory Safety and Chemical Hygiene Plan - Northwestern University Research Safety. 3

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Chemical Health & Safety. 6

  • Safe handling of hazardous drugs - National Institutes of Health (NIH) / PMC.5

  • Halogenated Solvents Standard Operating Procedure - Washington State University EH&S. 8

  • Assess Handling Requirements for Chlorine Trifluoride in Labs - Patsnap Eureka. 7

Sources

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